Plinabulin
説明
特性
IUPAC Name |
(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRCMCRRFYFGFX-TYPNBTCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031311 | |
| Record name | Plinabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714272-27-2 | |
| Record name | Plinabulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714272-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plinabulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0714272272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plinabulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Plinabulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLINABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/986FY7F8XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Plinabulin's Core Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plinabulin is a novel, clinical-stage small molecule that functions as a selective immunomodulating microtubule-binding agent (SIMBA)[1][2]. Its multifaceted mechanism of action, distinct from other tubulin-targeting agents, positions it as a promising therapeutic in oncology, not only through direct anti-tumor effects but also via modulation of the tumor microenvironment. This guide provides a detailed examination of this compound's core mechanism, focusing on its interaction with tubulin, the consequent disruption of microtubule dynamics, and the downstream signaling cascades that culminate in its anti-cancer and immunomodulatory effects.
Interaction with Tubulin and Disruption of Microtubule Dynamics
This compound's primary molecular target is tubulin, the fundamental protein subunit of microtubules[3]. Unlike other classes of microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, this compound binds to a distinct site on β-tubulin in the vicinity of the colchicine-binding domain[4][5]. This interaction is characterized by differentiated binding kinetics, leading to a reversible and transient disruption of microtubule dynamics.
Inhibition of Tubulin Polymerization
This compound functions as a microtubule destabilizing agent by inhibiting tubulin polymerization. This action prevents the assembly of αβ-tubulin heterodimers into microtubules, which are crucial for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule polymerization leads to cell cycle arrest and apoptosis in rapidly dividing tumor cells.
Quantitative Analysis of Tubulin Interaction
The following table summarizes key quantitative parameters that define this compound's interaction with tubulin and its effect on microtubule-dependent cellular processes.
| Parameter | Value | Cell Line / System | Reference |
| Tubulin Polymerization Inhibition (IC50) | 2.4 µM | Cell-free microtubule protein polymerization | |
| Mitosis Inhibition (IC50) | 17 nM | MCF-7 breast cancer cells | |
| Mean Residence Time (βII-tubulin) | 71.0 ± 10.0 ns | In silico molecular dynamics simulation | |
| Mean Residence Time (βIII-tubulin) | 52.7 ± 8.2 ns | In silico molecular dynamics simulation |
Downstream Signaling Pathways
The binding of this compound to tubulin and the subsequent destabilization of microtubules trigger a cascade of downstream signaling events. These pathways are central to both the direct cytotoxic and the immunomodulatory effects of the drug.
Activation of GEF-H1
A key event following microtubule destabilization by this compound is the release and activation of the guanine (B1146940) nucleotide exchange factor-H1 (GEF-H1). Under normal conditions, GEF-H1 is sequestered and maintained in an inactive state by binding to microtubules. Its release initiates downstream signaling cascades.
JNK Pathway Activation
The activation of GEF-H1 leads to the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is a critical regulator of cellular responses to stress and is involved in apoptosis, inflammation, and cell differentiation. In the context of this compound's action, JNK activation has been shown to be essential for inducing apoptosis in tumor cells.
Immunomodulatory Functions
Beyond its direct cytotoxic effects on cancer cells, this compound exhibits significant immunomodulatory properties, primarily through its influence on dendritic cells and macrophages.
Dendritic Cell Maturation
This compound promotes the maturation of dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating anti-tumor immune responses. The activation of GEF-H1 is a key step in this process. Mature DCs exhibit increased expression of co-stimulatory molecules and are more effective at activating T cells to recognize and attack tumor cells.
Macrophage Polarization
This compound also influences the polarization of tumor-associated macrophages (TAMs). It promotes the shift of TAMs from an immunosuppressive M2 phenotype towards a pro-inflammatory and anti-tumoral M1 phenotype. This repolarization is dependent on the JNK signaling pathway.
Quantitative Analysis of Immune Modulation
The following table presents quantitative data on the immunomodulatory effects of this compound.
| Parameter | Effect | Cell Type | Reference |
| Dendritic Cell Maturation Markers (CCR7, CD80, CD83) | Increased Expression | Dendritic Cells | |
| Pro-inflammatory Cytokine Release (IL-1β, IL-6, IL-12p40) | Increased Secretion | Macrophages |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This assay measures the effect of this compound on the in vitro assembly of microtubules by monitoring changes in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a reaction mixture containing tubulin and GTP (final concentration 1 mM) in General Tubulin Buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization against the logarithm of this compound concentration.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of microtubule disruption in cells treated with this compound.
Materials:
-
Cultured mammalian cells on coverslips
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the desired duration.
-
Gently wash the cells with PBS.
-
Fix the cells with the chosen fixation solution.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Western Blotting for JNK Phosphorylation
This method is used to detect the activation of the JNK signaling pathway by assessing the phosphorylation status of JNK.
Materials:
-
Cultured cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-JNK and anti-total-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-JNK antibody as a loading control.
Conclusion
This compound's mechanism of action is distinguished by its unique interaction with tubulin, leading to a cascade of events that culminate in both direct anti-tumor activity and a robust immunomodulatory response. The disruption of microtubule polymerization, followed by the activation of the GEF-H1/JNK signaling axis, underpins its efficacy. This dual mechanism of direct cytotoxicity and immune system engagement provides a strong rationale for its continued development in various oncology indications. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and leverage the therapeutic potential of this compound.
References
- 1. This compound | BeyondSpring [beyondspringpharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. Facebook [cancer.gov]
Plinabulin's Activation of the JNK Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying Plinabulin's activation of the c-Jun N-terminal kinase (JNK) pathway. This compound, a novel microtubule-destabilizing agent, has demonstrated a multi-faceted mechanism of action with significant implications for its anti-cancer and immunomodulatory effects. A core component of its activity is the induction of the JNK signaling cascade, a critical regulator of cellular stress responses, apoptosis, and immune cell activation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Mechanism of Action: From Microtubule Disruption to JNK Activation
This compound's primary molecular target is tubulin. By binding to the colchicine (B1669291) pocket of β-tubulin, it disrupts microtubule polymerization.[1][2][3] This event initiates a signaling cascade that culminates in the activation of the JNK pathway. A critical intermediary in this process is the Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[1][4] Under normal physiological conditions, GEF-H1 is sequestered and maintained in an inactive state by binding to microtubules. The destabilization of microtubules by this compound leads to the release and subsequent activation of GEF-H1. Activated GEF-H1 then promotes the exchange of GDP for GTP on Rho family GTPases, which in turn activates downstream kinases, leading to the phosphorylation and activation of JNK.
The activation of the JNK pathway by this compound has been shown to be essential for many of its therapeutic effects, including the induction of apoptosis in tumor cells, maturation of dendritic cells (DCs), and the polarization of tumor-associated macrophages (TAMs) towards an anti-tumor M1 phenotype.
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating this compound's potency and its effects on the JNK pathway and downstream cellular processes.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Kras Mutation | IC50 (nM) | Reference |
| LoVo | Colorectal Cancer | p.G13D | 7-33 | |
| HCT-15 | Colorectal Cancer | p.G13D | 7-33 | |
| HCT116 | Colorectal Cancer | p.G13D | 7-33 | |
| Multiple Myeloma | Multiple Myeloma | Nras or p.G12A | <10 | |
| MCF-7 | Breast Cancer | Wild-type | 17 |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Tumor Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| LoVo Xenograft | Colorectal Cancer | This compound (single agent) | 21-43% | |
| HCT-15 Xenograft | Colorectal Cancer | This compound (single agent) | 21-43% | |
| MDA-MB-231 Xenograft | Breast Cancer | This compound (single agent) | 21-43% | |
| MM.1S Xenograft | Multiple Myeloma | This compound (single agent) | Marked activity | |
| Various Xenografts | Various Cancers | This compound + Standard of Care | 59-84% |
Table 3: Immunomodulatory Effects of this compound
| Cell Type | Effect | Key Mediators | Reference |
| Dendritic Cells | Increased maturation (elevated CD40, MHCII, CD80, CD86) | GEF-H1, JNK | |
| Dendritic Cells | Release of pro-inflammatory cytokines (IL-1β, IL-6, IL-12p40) | GEF-H1, JNK | |
| Macrophages | Polarization to M1 phenotype | JNK |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound-induced JNK pathway activation.
Caption: Workflow for a JNK kinase activity assay.
Caption: Workflow for a GEF-H1 activation pull-down assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to investigate this compound's effect on the JNK pathway.
JNK Activity Kinase Assay
This assay measures the kinase activity of JNK immunoprecipitated from cell lysates.
a. Cell Culture and Treatment:
-
Culture cells of interest (e.g., multiple myeloma cell lines MM.1S, MM.1R) in appropriate media and conditions.
-
Treat cells with this compound at desired concentrations (e.g., 8 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., JNK Extraction Buffer containing protease and phosphatase inhibitors).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.
c. Immunoprecipitation of JNK:
-
Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with an anti-JNK antibody (specific for JNK1, JNK2, or pan-JNK) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G sepharose beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and once with kinase assay buffer.
d. In Vitro Kinase Reaction:
-
Resuspend the immunoprecipitated JNK-bead complex in kinase assay buffer.
-
Add a JNK substrate, such as recombinant GST-c-Jun, and ATP (can be non-radioactive for Western blot detection or γ-³²P-ATP for autoradiography).
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
e. Detection of JNK Activity:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun (Ser63/73)).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading of JNK, the same membrane can be stripped and re-probed with an anti-JNK antibody.
GEF-H1 Activation Assay (RhoA Pull-down)
This assay measures the activation of GEF-H1 by assessing its ability to bind to a nucleotide-free mutant of RhoA.
a. Cell Culture and Treatment:
-
Follow the same procedure as for the JNK activity assay to culture and treat cells with this compound.
b. Cell Lysis:
-
Lyse cells in a buffer that preserves protein-protein interactions (e.g., a buffer containing 1% Triton X-100 and protease inhibitors).
c. Pull-down of Active GEF-H1:
-
Prepare GST-RhoA G17A (a nucleotide-free mutant that binds active GEFs) fusion protein and immobilize it on glutathione-sepharose beads.
-
Incubate a standardized amount of cell lysate with the GST-RhoA G17A beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specific binding.
d. Detection of Active GEF-H1:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot analysis using a primary antibody specific for GEF-H1.
-
The amount of GEF-H1 pulled down is indicative of its activation state. A sample of the total cell lysate should also be run to show the total amount of GEF-H1 protein.
Western Blotting for Phosphorylated JNK
This method directly assesses the activation state of JNK in cell lysates by detecting its phosphorylation.
a. Cell Culture, Treatment, and Lysis:
-
Follow the same procedures as described in section 4.1.a and 4.1.b.
b. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein lysate (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane in 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (anti-phospho-JNK (Thr183/Tyr185)) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total JNK or a housekeeping protein like GAPDH or β-actin.
Conclusion
This compound's activation of the JNK pathway is a cornerstone of its therapeutic potential, contributing to both direct anti-tumor effects and immunomodulation. The mechanism, initiated by microtubule destabilization and mediated by GEF-H1, is a well-documented signaling cascade. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and leverage this pathway in the development of novel cancer therapies. The quantitative data and pathway visualizations offer a clear and concise summary of the current understanding of this compound's action, serving as a valuable resource for the scientific and drug development communities.
References
- 1. This compound, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondspringpharma.com [beyondspringpharma.com]
- 3. This compound, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
The Disruption of Tumor Vasculature by Plinabulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plinabulin is a novel, small molecule under investigation that functions as a vascular disrupting agent (VDA) with a multifaceted mechanism of action.[1] Primarily, it induces a rapid and selective collapse of established tumor vasculature, leading to extensive tumor necrosis.[2][3] This is achieved by binding to the colchicine (B1669291) site of β-tubulin, which prevents microtubule polymerization and destabilizes the endothelial cell cytoskeleton.[4][5] Beyond its direct vascular effects, this compound also demonstrates direct anti-tumor cytotoxicity and significant immunomodulatory properties.[6][7] It triggers the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), a protein that initiates downstream signaling cascades, including the JNK pathway, leading to apoptosis in tumor and endothelial cells.[2][8] This activation of GEF-H1 also promotes the maturation of dendritic cells, enhancing the adaptive anti-tumor immune response.[6][9] This guide provides an in-depth examination of this compound's core mechanism in disrupting tumor blood supply, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Tumor Vascular Disruption
This compound's primary anti-cancer activity stems from its function as a vascular disrupting agent.[3] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target and destroy the existing, albeit primitive and chaotic, tumor neovasculature.[1][10]
The mechanism proceeds through the following steps:
-
Tubulin Binding: this compound binds to the colchicine-binding site on β-tubulin within vascular endothelial cells.[4] This interaction prevents the polymerization of tubulin heterodimers into microtubules.[1][11]
-
Cytoskeletal Destabilization: Microtubules are critical for maintaining the structural integrity and shape of endothelial cells. The inhibition of their polymerization by this compound leads to a rapid destabilization and collapse of the endothelial cell cytoskeleton.[5]
-
Increased Permeability and Vascular Collapse: The disruption of the endothelial architecture results in increased vascular permeability. This leads to a rise in interstitial pressure within the tumor, which, combined with the structural failure of the vessels, causes a swift shutdown of tumor blood flow. This "vascular collapse" effectively starves the tumor of oxygen and nutrients, leading to widespread necrosis.[3][7]
This effect is notably selective for tumor vasculature, which is more sensitive to tubulin-destabilizing agents than the mature, stable vasculature of normal tissues due to its rapid proliferation and lack of supportive structures like pericytes.[4]
Key Signaling Pathways
This compound's activity is mediated by several interconnected signaling pathways. The destabilization of microtubules serves as the initiating event that triggers downstream cascades responsible for both vascular disruption and immune activation.
Tubulin-JNK Apoptosis Pathway
A primary consequence of this compound's interaction with tubulin is the activation of the c-Jun N-terminal kinase (JNK) stress response pathway.[2] This pathway is crucial for inducing apoptosis in both tumor vascular endothelial cells and the cancer cells themselves.[3] The process involves the phosphorylation of JNK, which in turn mediates apoptotic cell death through the activation of caspases-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[2][3] Studies have shown that blocking the JNK pathway abrogates this compound-induced cell death, confirming its central role.[2][3]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A novel vascular disrupting agent this compound triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel vascular disrupting agent this compound triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | BeyondSpring [beyondspringpharma.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. onclive.com [onclive.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Plinabulin and its Interaction with the Colchicine Binding Site: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Plinabulin is a novel, first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) with a multifaceted mechanism of action that distinguishes it from conventional tubulin-targeting drugs.[1][2] It interacts with the colchicine (B1669291) binding site on β-tubulin, leading to the disruption of microtubule dynamics.[1][3] This interaction is unique in its kinetics and downstream signaling effects, which include not only direct anti-mitotic and anti-angiogenic activity against cancer cells but also potent immunomodulatory functions.[4] A key differentiator is its ability to trigger the release and activation of the guanine (B1146940) nucleotide exchange factor GEF-H1, initiating a signaling cascade that results in dendritic cell maturation, T-cell activation, and M1-like macrophage polarization. This dual mechanism of direct cytotoxicity and immune system activation positions this compound as a promising agent in oncology, with applications in treating solid tumors and preventing chemotherapy-induced neutropenia (CIN).
Core Mechanism of Action: Tubulin Interaction and Downstream Signaling
This compound's primary molecular target is the tubulin heterodimer, the fundamental building block of microtubules. Its interaction with tubulin is complex, leading to a cascade of events that impact both the tumor cell and the host immune system.
Binding to the Colchicine Site on β-Tubulin
This compound binds to the β-tubulin subunit in the vicinity of the colchicine binding site. However, crystallographic studies reveal that its binding is distinct from colchicine itself. While the imidazole (B134444) moiety of this compound overlaps with the A-ring of colchicine, this compound binds deeper within the β-subunit rather than at the direct interface of the α and β subunits. This unique binding mode and kinetics are thought to contribute to its differentiated safety and efficacy profile compared to other colchicine-site inhibitors, which have historically been limited by toxicity.
This binding event inhibits the polymerization of tubulin dimers into microtubules. The resulting disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, triggering apoptosis in rapidly dividing cancer cells. This compound has been shown to be a more potent inhibitor of microtubule formation in cell-free assays when compared directly to colchicine.
Activation of the GEF-H1/JNK Signaling Pathway
A critical and differentiating aspect of this compound's mechanism is the activation of specific downstream signaling pathways upon tubulin binding. The destabilization of the microtubule network leads to the release and activation of GEF-H1, a guanine nucleotide exchange factor that is normally sequestered by microtubules.
Activated GEF-H1, in turn, stimulates the c-Jun N-terminal kinase (JNK) signaling pathway. JNK activation is a key event that mediates many of this compound's downstream effects, including:
-
Direct Tumor Cell Apoptosis: Sustained JNK activation in tumor cells is required for mitotic arrest and subsequent programmed cell death.
-
Immune Cell Activation: In immune cells like dendritic cells and macrophages, JNK activation is critical for maturation and polarization, respectively, without inducing apoptosis.
This cell-type-specific outcome of JNK signaling highlights the nuanced activity of this compound.
Immunomodulatory Effects
Beyond its direct cytotoxic effects, this compound leverages the GEF-H1/JNK pathway to robustly stimulate the immune system.
-
Dendritic Cell (DC) Maturation: this compound induces the maturation of dendritic cells, the most potent antigen-presenting cells (APCs). This maturation enhances antigen presentation to T-cells, bridging the innate and adaptive immune responses.
-
T-Cell Activation: The enhanced DC maturation leads to the activation of tumor antigen-specific T-cells, which can then target and eliminate cancer cells.
-
Macrophage Polarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1-like phenotype, which has anti-tumoral effector functions. This is accompanied by an increase in co-stimulatory molecules (CD80, CD86) and pro-inflammatory cytokines (IL-1β, IL-6, IL-12).
Quantitative Data
The following tables summarize key quantitative data related to this compound's activity from preclinical and clinical studies.
| Parameter | This compound | Colchicine | Reference(s) |
| Tubulin Polymerization IC₅₀ | 2.4 µM (SD +/- 0.4) | 7.6 µM (SD +/- 2.4) | |
| Mitosis Inhibition IC₅₀ (MCF-7) | 17 nM | Not Reported | |
| Cytotoxicity IC₅₀ (HT-29) | 9.8 nM | Not Reported | |
| Cytotoxicity IC₅₀ (CRC cell lines with Kras mutation) | 7-33 nM | 2-30 fold less active than this compound | |
| Table 1: In Vitro Potency of this compound. |
| Indication | Parameter | This compound Treatment Group | Control Group (Placebo/No Treatment) | p-value | Reference(s) |
| Docetaxel-Induced Neutropenia (DIN) | Grade 4 Neutropenia Frequency | 17% | 40% | 0.02 | |
| Docetaxel-Induced Neutropenia (DIN) | Mean Duration of Severe Neutropenia (DSN) | 0.43 days | 1.32 days | 0.002 | |
| Table 2: Clinical Efficacy Data in Chemotherapy-Induced Neutropenia. |
Visualizations: Pathways and Workflows
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity).
Materials:
-
Lyophilized bovine tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Guanosine-5'-triphosphate (GTP) stock solution (100 mM)
-
Glycerol
-
This compound and/or other test compounds, dissolved in DMSO
-
Temperature-controlled spectrophotometer with 96-well plate reading capability
-
Pre-chilled (4°C) 96-well plates (UV-transparent)
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL. Keep on ice and use within one hour.
-
Prepare a 10 mM GTP working stock in GTB.
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in GTB. Include a DMSO-only vehicle control.
-
-
Reaction Assembly (on ice):
-
In each well of the pre-chilled 96-well plate, assemble the reaction mixture. A typical 100 µL reaction consists of:
-
85 µL of 4 mg/mL tubulin in GTB with glycerol
-
10 µL of the test compound dilution (this compound or vehicle)
-
5 µL of 10 mM GTP (to initiate polymerization)
-
-
The final tubulin concentration will be approximately 3.4 mg/mL (or ~30 µM). The final GTP concentration will be 0.5 mM.
-
-
Measurement:
-
Immediately place the plate into the spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance (optical density, OD) at 350 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot OD350 versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear portion of the curve.
-
Normalize the Vmax of this compound-treated samples to the vehicle control.
-
Plot the percent inhibition of polymerization versus this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell Viability / Cytotoxicity Assay (MTT or similar)
This assay determines the concentration of a compound required to inhibit cell growth or induce cell death.
Materials:
-
Cancer cell line of interest (e.g., A549 NSCLC, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (or vehicle control).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "medium only" well.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound represents a significant evolution in microtubule-targeting agents. Its unique interaction with the colchicine binding site on β-tubulin not only imparts direct anti-proliferative and pro-apoptotic effects on cancer cells but also initiates a distinct signaling cascade through GEF-H1 and JNK. This cascade is central to its potent immunomodulatory activities, including the maturation of dendritic cells and the activation of an adaptive anti-tumor immune response. The quantitative data underscores its potency, which is superior to colchicine in inhibiting tubulin polymerization, and its clinical efficacy in mitigating chemotherapy-induced neutropenia. The dual mechanism of direct tumor targeting and immune system engagement provides a strong rationale for its continued development in oncology, both as a standalone therapy and in combination with other anti-cancer agents. This technical overview provides the foundational knowledge for researchers and drug developers to further explore and harness the therapeutic potential of this compound.
References
- 1. onclive.com [onclive.com]
- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. This compound, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | BeyondSpring [beyondspringpharma.com]
Plinabulin's Immunomodulatory Effects: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Plinabulin, a selective immunomodulating microtubule-binding agent (SIMBA), represents a novel class of drugs with a dual mechanism of action: direct anti-tumor effects and potent immunomodulatory activities. Unlike traditional microtubule-targeting agents, this compound binds to a unique site on β-tubulin, leading to transient microtubule destabilization. This action initiates a signaling cascade through the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), culminating in the maturation of dendritic cells, polarization of macrophages to a pro-inflammatory M1 phenotype, and activation of downstream T-cell-mediated anti-tumor immunity. This paper provides an in-depth technical overview of this compound's immunomodulatory effects, detailing the core signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining the methodologies of pivotal experiments.
Core Mechanism of Action: GEF-H1 Activation
This compound's immunomodulatory cascade is initiated by its unique interaction with tubulin. It binds to a distinct pocket on β-tubulin, near the colchicine-binding site, but with different kinetics than other tubulin-targeting agents.[1] This interaction is reversible and transiently destabilizes microtubules.[2]
The critical event following microtubule destabilization is the release and activation of GEF-H1, an immune defense protein that is normally sequestered and kept inactive by the microtubule cytoskeleton.[1][2] Once released, GEF-H1 activates downstream signaling pathways, primarily the c-Jun N-terminal kinase (JNK) pathway, which is crucial for the activation of key immune cells.[3] This GEF-H1-dependent mechanism is central to this compound's ability to mature dendritic cells and polarize macrophages.
Effects on Myeloid Cells
This compound profoundly influences the function of key myeloid cells within the tumor microenvironment, particularly dendritic cells (DCs) and tumor-associated macrophages (TAMs).
Dendritic Cell (DC) Maturation
This compound is a potent inducer of DC maturation, the most critical antigen-presenting cells (APCs) for initiating an adaptive immune response. In preclinical studies, this compound treatment led to the upregulation of key maturation and co-stimulatory markers on DCs. This GEF-H1-dependent maturation enhances the ability of DCs to process and present tumor antigens to T-cells, thereby bridging the innate and adaptive immune systems.
Table 1: this compound's Effect on Dendritic Cell Maturation Markers
| Marker | Function | Effect of this compound | Citation(s) |
|---|---|---|---|
| CD40 | Co-stimulatory protein | Increased | |
| CD80 | Co-stimulatory signal for T-cell activation | Increased | |
| CD86 | Co-stimulatory signal for T-cell activation | Increased |
| MHC Class II | Antigen presentation to CD4+ T-cells | Increased | |
Macrophage Polarization
This compound reprograms tumor-associated macrophages (TAMs), which often exhibit an immune-suppressive M2 phenotype, towards a pro-inflammatory, anti-tumoral M1 phenotype. This repolarization is dependent on the JNK pathway. M1 macrophages are characterized by the production of pro-inflammatory cytokines and their ability to directly kill tumor cells. Studies show that this compound treatment increases the M1/M2 TAM ratio in tumors and enhances the tumor-killing capacity of human macrophages in vitro.
Table 2: this compound's Effect on Macrophage Polarization and Cytokine Secretion
| Phenotype | Marker / Cytokine | Effect of this compound | Citation(s) |
|---|---|---|---|
| M1 (Pro-inflammatory) | CD80, CD86 | Increased | |
| IL-1β | Increased | ||
| IL-6 | Increased | ||
| IL-12 | Increased | ||
| M2 (Anti-inflammatory) | IL-4 | Reduced |
| | IL-10 | Reduced | |
Modulation of Innate and Adaptive Immunity
By activating DCs and M1 macrophages, this compound initiates a robust anti-tumor immune response involving both innate and adaptive systems.
T-Cell Activation
The maturation of DCs by this compound leads to more effective antigen presentation and subsequent activation and proliferation of tumor antigen-specific T-cells. This T-cell activation is a crucial step for tumor cell destruction. The combination of this compound with immune checkpoint inhibitors (ICIs) has shown synergistic anti-cancer efficacy in animal models, suggesting that this compound can enhance the effects of therapies that rely on T-cell function.
Effects on Chemotherapy-Induced Neutropenia (CIN)
This compound demonstrates a distinct mechanism for mitigating chemotherapy-induced neutropenia (CIN) compared to standard G-CSF therapies. It has been shown to boost the number of hematopoietic stem/progenitor cells (HSPCs) in the bone marrow. Clinical data shows that this compound reduces the frequency and duration of severe (Grade 4) neutropenia. This effect is not dependent on increasing G-CSF levels.
Table 3: Clinical Efficacy of this compound in Preventing Chemotherapy-Induced Neutropenia (CIN)
| Study / Condition | Comparison | Endpoint | This compound Result | Control Result | p-value | Citation(s) |
|---|---|---|---|---|---|---|
| Phase II (Docetaxel) | Docetaxel Alone | Grade 4 Neutropenia (Cycle 1, Day 8) | 5% | 33% | < 0.0003 | |
| Phase II (Docetaxel) | Docetaxel Alone | Grade 4 Neutropenia Frequency | Reduced to <5% | 33% | N/A | |
| PROTECTIVE-1 (vs. Pegfilgrastim) | Pegfilgrastim | Less Bone Pain | Significantly Less | N/A | 0.01 |
| PROTECTIVE-1 (vs. Pegfilgrastim) | Pegfilgrastim | Less Thrombocytopenia (Day 15) | Significantly Less | N/A | < 0.0001 | |
Innate Immune Stimulation
Beyond its effects on specific cell types, this compound provides a broader stimulation of the innate immune system. A single dose has been shown to rapidly increase both the absolute neutrophil count (ANC) and levels of haptoglobin, an acute-phase protein with immunomodulatory functions.
Table 4: this compound's Effect on Innate Immune Markers (Phase 2, Study 106)
| Parameter | Onset of Increase | Change vs. Baseline (Mean over 15 days) | p-value (for onset) | Citation(s) |
|---|---|---|---|---|
| Absolute Neutrophil Count (ANC) | Within 1 day | ~2-fold increase | < 0.001 |
| Haptoglobin | Within 3 days | ~2-fold increase | < 0.03 | |
Experimental Protocols & Methodologies
The findings described are supported by specific experimental procedures. Below are summaries of key methodologies cited in the literature.
Macrophage Polarization and Cytokine Analysis
This workflow outlines the typical process for assessing this compound's effect on human macrophages in vitro.
-
Macrophage Generation: Human macrophages were differentiated from CD14+ monocytes isolated from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Treatment: Differentiated macrophages were treated with this compound (e.g., 200 nM) or control substances (e.g., LPS/IFN-γ for M1, IL-4 for M2).
-
Cytokine Measurement: After 24 or 48 hours, cell culture supernatant was collected. Cytokine levels (IL-1β, IL-6, IL-12, IL-10, etc.) were measured using a bead-based multiplex kit (e.g., Biolegend's human M1/M2 macrophage panel).
-
Phenotypic Analysis: Cells were harvested and stained with fluorescently-labeled antibodies against surface markers (e.g., CD86 for M1, CD206 for M2) and analyzed by flow cytometry.
In Vivo Tumor Models
-
Model: The anti-tumor activity of this compound was investigated in mice bearing subcutaneous MC38 colon cancer tumors.
-
Treatment: Mice with established tumors were treated with multiple doses of this compound (e.g., 7.0 mg/kg, peri-tumorally).
-
Analysis: Tumor growth was measured over time. At the end of the study, tumors were harvested, and immune cell populations (e.g., M1-like and M2-like TAMs) were analyzed by flow cytometry. The efficacy of this compound was also tested in T cell-deficient Rag2−/− mice to assess the role of macrophages.
Conclusion
This compound is a first-in-class agent with a well-defined immunomodulatory mechanism of action that is distinct from conventional chemotherapies and other microtubule inhibitors. By triggering the GEF-H1 signaling pathway, it potently activates the myeloid compartment of the immune system, leading to dendritic cell maturation and the functional repolarization of macrophages to an anti-tumoral M1 phenotype. These upstream effects culminate in enhanced T-cell activation and a multi-faceted attack on cancer cells. This immune-stimulating activity, combined with its direct anti-cancer effects and its ability to mitigate chemotherapy-induced neutropenia, positions this compound as a promising candidate for combination therapies in immuno-oncology. Further research will continue to elucidate its full potential in re-sensitizing tumors to checkpoint inhibitors and improving outcomes for cancer patients.
References
Plinabulin as a Vascular Disrupting Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin is a novel, synthetic small molecule derived from the natural compound phenylahistin, a fermentation product of Aspergillus species.[1] It is classified as a vascular disrupting agent (VDA) that exhibits a multi-faceted mechanism of action, making it a promising candidate in oncology.[1][2] Unlike traditional chemotherapeutics that primarily target tumor cell proliferation, this compound disrupts the established tumor vasculature, leading to a cascade of events that culminate in tumor cell death and the stimulation of an anti-tumor immune response.[1][3] This technical guide provides an in-depth overview of this compound's core mechanism as a VDA, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Tubulin Destabilization and Downstream Signaling
This compound's primary molecular target is tubulin, the fundamental protein subunit of microtubules. By binding to the colchicine-binding site on β-tubulin, this compound inhibits tubulin polymerization, leading to the destabilization and disruption of the microtubule cytoskeleton in rapidly dividing cells, particularly endothelial cells lining the tumor vasculature. This disruption triggers a series of downstream events that define its efficacy as a VDA.
A pivotal event following microtubule destabilization by this compound is the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). Under normal conditions, GEF-H1 is sequestered and kept in an inactive state by binding to microtubules. The disruption of microtubules liberates GEF-H1, allowing it to activate the Rho/Rho-associated coiled-coil containing protein kinase (ROCK) and c-Jun N-terminal kinase (JNK) signaling pathways.
The activation of the JNK pathway is a critical node in this compound's mechanism, leading to two major anti-cancer effects:
-
Induction of Apoptosis: Sustained JNK activation triggers the intrinsic apoptotic pathway in both tumor endothelial cells and cancer cells. This involves the modulation of Bcl-2 family proteins, leading to the activation of caspases and subsequent programmed cell death.
-
Immune System Activation: The GEF-H1/JNK signaling axis also plays a crucial role in the maturation of dendritic cells (DCs). Mature DCs are potent antigen-presenting cells that can prime and activate tumor antigen-specific T-cells, thereby initiating a robust anti-tumor immune response. This compound has also been shown to promote the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype.
Preclinical Evidence
A substantial body of preclinical research has validated the vascular-disrupting and anti-tumor effects of this compound across a range of cancer models. These studies have demonstrated its ability to inhibit tumor growth, disrupt tumor blood flow, and induce apoptosis in endothelial and tumor cells.
In Vitro and In Vivo Efficacy
| Parameter | Model/Cell Line | Result | Reference |
| Tubulin Polymerization Inhibition (IC50) | Cell-free tubulin assay | 2.4 µM | |
| Cell Viability (IC50) | HT-29 colon cancer cells | 9.8 nM | |
| Multiple Myeloma (MM) cell lines | 8-10 nM | ||
| Tumor Growth Inhibition | KRAS-driven murine glioma model | Improved survival | |
| Human plasmacytoma xenograft | Significantly inhibited tumor growth and prolonged survival | ||
| Vascular Disruption | Human Umbilical Vein Endothelial Cells (HUVECs) | 70-80% decrease in tubule formation at 5 nM | |
| HUVECs | 48% decrease in migration at 5 nM | ||
| Multiple Myeloma cells | 58% inhibition of migration at 5 nM |
Clinical Evidence: The DUBLIN-3 Trial
The efficacy and safety of this compound in combination with docetaxel (B913) were evaluated in the pivotal Phase 3 DUBLIN-3 trial for the treatment of second- and third-line non-small cell lung cancer (NSCLC) patients with EGFR wild-type. The combination therapy demonstrated a statistically significant improvement in overall survival (OS) compared to docetaxel alone.
| Endpoint | This compound + Docetaxel | Docetaxel + Placebo | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 10.5 months | 9.4 months | 0.82 (0.68-0.99) | 0.0399 |
| 2-Year OS Rate | 22.1% | 12.5% | - | 0.0072 |
| 3-Year OS Rate | 11.7% | 5.3% | - | 0.0393 |
| Median Progression-Free Survival (PFS) | 3.6 months | 2.9 months | 0.79 (0.66-0.96) | 0.0174 |
| Objective Response Rate (ORR) | 14.0% | 8.5% | - | 0.0404 |
Data from the DUBLIN-3 Phase 3 Trial
Key Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the change in light scattering (turbidity).
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Vehicle control (DMSO)
-
Pre-chilled 96-well microplate
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
Prepare serial dilutions of this compound, positive control, and vehicle control.
-
On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.
-
Add 10 µL of the compound dilutions to the wells of the pre-warmed 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data is analyzed by plotting the change in absorbance over time. The IC50 value is determined by plotting the percentage of inhibition of polymerization against the logarithm of this compound concentration.
Dendritic Cell Maturation Assay (Flow Cytometry)
This protocol assesses the ability of this compound to induce the maturation of dendritic cells by measuring the expression of co-stimulatory markers.
Materials:
-
Immature dendritic cells (e.g., monocyte-derived DCs)
-
This compound
-
Positive control (e.g., LPS)
-
Vehicle control (DMSO)
-
Fluorescently conjugated antibodies against DC maturation markers (e.g., CD80, CD86, HLA-DR)
-
Flow cytometer
Procedure:
-
Culture immature DCs in appropriate media.
-
Treat the cells with various concentrations of this compound, positive control, or vehicle control for 24-48 hours.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with the fluorescently conjugated antibodies for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the maturation markers and the mean fluorescence intensity (MFI) of each marker.
In Vivo Tumor Blood Flow Assessment (DCE-MRI)
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) is a non-invasive technique used to quantify changes in tumor blood flow and vascular permeability following treatment with a VDA like this compound.
General Protocol:
-
Tumor-bearing animals (e.g., mice with xenograft tumors) are anesthetized.
-
A baseline DCE-MRI scan is acquired before treatment. This involves the intravenous injection of a gadolinium-based contrast agent and rapid, repeated T1-weighted imaging of the tumor.
-
The animals are then treated with this compound at the desired dose.
-
At various time points post-treatment (e.g., 1, 4, 24 hours), follow-up DCE-MRI scans are performed using the same protocol as the baseline scan.
-
Pharmacokinetic models are applied to the DCE-MRI data to calculate parameters such as Ktrans (volume transfer coefficient, reflecting vascular permeability) and vp (plasma volume fraction). A reduction in these parameters indicates a disruption of tumor blood flow. In a Phase 1 study, this compound at doses of 13.5 mg/m² and above demonstrated decreases in tumor blood flow (Ktrans), with a 16% to 82% decrease observed in patients evaluated at the 30 mg/m² dose.
Conclusion
This compound's unique mechanism of action as a vascular disrupting agent, coupled with its ability to stimulate an anti-tumor immune response, positions it as a significant advancement in cancer therapy. Its primary activity stems from the destabilization of microtubules in tumor endothelial cells, which triggers a GEF-H1/JNK-mediated signaling cascade leading to apoptosis and dendritic cell maturation. Robust preclinical and clinical data, particularly from the DUBLIN-3 trial, have demonstrated its therapeutic potential in combination with chemotherapy. The detailed experimental protocols provided in this guide offer a framework for further research into the multifaceted effects of this compound and other vascular disrupting agents. As our understanding of the tumor microenvironment and the interplay between vascular disruption and immunotherapy continues to evolve, this compound holds promise for improving outcomes for patients with a variety of solid tumors.
References
Methodological & Application
Application Notes and Protocols for In Vitro Tubulin Polymerization Assays with Plinabulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin is a novel, small-molecule drug candidate with a unique mechanism of action that targets tubulin, a key component of the cellular cytoskeleton.[1] Unlike some other microtubule-targeting agents, this compound binds to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization and disruption of microtubule dynamics.[2][3] This activity results in antitumor effects through various downstream pathways, including the activation of the JNK pathway and immunomodulatory responses.[1][4] this compound is currently under investigation for its potential in treating various cancers, including non-small cell lung cancer (NSCLC), and for preventing chemotherapy-induced neutropenia.[4][5]
These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on tubulin polymerization, present key quantitative data, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the quantitative data on this compound's efficacy in inhibiting tubulin polymerization and cancer cell growth from various in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Tubulin Polymerization) | 2.4 µM (SD +/- 0.4) | Cell-free microtubule protein | [3][6] |
| IC50 (Mitosis Inhibition) | 17 nM | MCF-7 (Breast Cancer) | [3] |
| IC50 (Cell Viability) | 9.8 nM | HT-29 (Colon Cancer) | [2] |
| 18 nM | DU 145 (Prostate Cancer) | [2] | |
| 13 nM | PC-3 (Prostate Cancer) | [2] | |
| 14 nM | MDA-MB-231 (Breast Cancer) | [2] | |
| 7-33 nM | Various CRC cell lines with KRAS mutations | ||
| Effect on Microtubule Length | Reduced to 34% of control at 1.25 µM | Cell-free | [3] |
Table 1: Summary of IC50 values and other quantitative measures of this compound's in vitro activity.
| Compound | IC50 (Tubulin Polymerization) | Effect on Microtubule Length (at 1.25 µM) | Reference |
| This compound | 2.4 µM | Reduced to 34% of control | [3][6] |
| Colchicine | 7.6 µM (SD +/- 2.4) | Reduced to 63% of control | [3][6] |
Table 2: Comparison of this compound and Colchicine in in vitro tubulin polymerization assays.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity Method)
This protocol describes a common method to assess the effect of this compound on the polymerization of tubulin in a cell-free system by measuring changes in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Colchicine)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock of this compound and controls in General Tubulin Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL tubulin, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep this mix on ice until use.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the 10x this compound dilutions, vehicle control, or positive control to the appropriate wells.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for a duration of 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (turbidity) as a function of time for each concentration of this compound and the controls.
-
The resulting curves will show a lag phase (nucleation), a growth phase (polymerization), and a plateau phase (steady-state).
-
Determine the effect of this compound by comparing the rate of polymerization and the maximum polymer mass (plateau height) to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for a tubulin polymerization assay.
Logical Relationship of this compound's Dual Action
Caption: this compound's dual anti-cancer mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel vascular disrupting agent this compound triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
Plinabulin: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin is a novel, small molecule with a multifaceted mechanism of action, positioning it as a promising therapeutic agent in oncology. It functions as a selective immunomodulating microtubule-binding agent (SIMBA), exhibiting direct anti-tumor effects and the ability to mitigate chemotherapy-induced neutropenia.[1] this compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This disruption culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis in rapidly dividing cancer cells.[1] A key feature of this compound's mechanism is the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) from microtubules, which in turn activates downstream signaling pathways, including the JNK pathway, leading to the maturation of dendritic cells and subsequent T-cell activation.[2] Furthermore, this compound has been shown to interfere with KRAS signaling by disrupting endosomal recycling.
These application notes provide detailed protocols for studying the effects of this compound on cancer cell lines, focusing on cell viability, apoptosis, and cell cycle analysis. Additionally, a protocol for Western blotting is included to investigate the molecular mechanisms underlying this compound's activity.
Data Presentation: Quantitative Effects of this compound
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of human cancer cell lines, providing a comparative overview of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | 29 | |
| Caki-1 | Renal Cancer | 18 | |
| DU 145 | Prostate Cancer | 18 | |
| HCT-116 | Colorectal Cancer | 21 | |
| HCT-15 | Colorectal Cancer | 28 | |
| HT-29 | Colorectal Cancer | 9.8 | |
| Jurkat | Leukemia | 11 | |
| LoVo | Colorectal Cancer | 19 | |
| MDA-MB-231 | Breast Cancer | 14 | |
| MIA PaCa-2 | Pancreatic Cancer | 26 | |
| NCI-H292 | Lung Cancer | 18 | |
| PC-3 | Prostate Cancer | 13 |
Experimental Protocols
Cell Viability Assay (ATP-Based)
This protocol is adapted from Cimino et al. (2019) and is designed to assess the effect of this compound on the viability of cancer cells by measuring intracellular ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Reagent for ATP quantification (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed 1,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 1 nM to 16.4 µM. Ensure the final DMSO concentration does not exceed 0.2%.
-
Include a vehicle control (0.2% DMSO in serum-free medium).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the ATP quantification reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on the methodology described by Singh et al. (2011) for detecting apoptosis in multiple myeloma cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 8 nM) or vehicle control for 48 hours.
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (containing detached apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is a general procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry, adapted for use with this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at harvest.
-
After overnight adherence, treat cells with various concentrations of this compound (e.g., 10-100 nM) or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol, based on the work of Singh et al. (2011), is for detecting changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, caspase-3, caspase-8, caspase-9, p-JNK, total JNK, β-tubulin, GEF-H1, p-Akt, total Akt, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (e.g., 8 nM for 48 hours) or vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Signaling Pathways and Mechanisms of Action
This compound-Induced GEF-H1 Signaling
This compound's binding to β-tubulin disrupts microtubule stability, leading to the release of GEF-H1. This initiates a signaling cascade that involves the activation of RhoA and the JNK pathway, ultimately resulting in dendritic cell maturation and T-cell activation, contributing to its immunomodulatory and anti-cancer effects.
This compound's Effect on KRAS Signaling
This compound's disruption of the microtubule network also impacts intracellular trafficking. This interference with endosomal recycling leads to the sequestration of KRAS in early endosomes, which in turn inhibits the PI3K/Akt signaling pathway, a key downstream effector of KRAS. Notably, this mechanism appears to be independent of the MEK/ERK pathway.
References
Application Notes and Protocols: Plinabulin Combination Therapy with Docetaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical and preclinical data supporting the use of Plinabulin in combination with docetaxel (B913). Detailed protocols for key experiments are included to facilitate further research and development.
Introduction
This compound is a first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) with a dual mechanism of action: direct anticancer effects and mitigation of chemotherapy-induced neutropenia (CIN). In combination with docetaxel, a taxane (B156437) that stabilizes microtubules, this compound has shown promising results in clinical trials for non-small cell lung cancer (NSCLC).[1] This document summarizes the key findings from these trials and provides detailed methodologies for relevant preclinical assays.
Mechanism of Action
This compound binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubule networks.[2] This disruption triggers the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), an immune defense protein.[1] The activation of GEF-H1 initiates a signaling cascade that results in:
-
Dendritic Cell (DC) Maturation: this compound promotes the maturation of dendritic cells, the most potent antigen-presenting cells (APCs).
-
T-Cell Activation: Mature DCs enhance the activation of tumor antigen-specific T-cells, leading to a durable anti-cancer immune response.
-
Prevention of CIN: this compound has been shown to protect against chemotherapy-induced neutropenia by a mechanism distinct from that of granulocyte colony-stimulating factor (G-CSF).
The combination of this compound and docetaxel is thought to create a "double hit" by simultaneously targeting the tumor microenvironment and directly killing tumor cells.
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Clinical Trial Data
The pivotal Phase 3 DUBLIN-3 (NCT02504489) trial evaluated the efficacy and safety of this compound in combination with docetaxel in patients with advanced or metastatic NSCLC who had progressed after platinum-based therapy.
DUBLIN-3 Trial Design
Caption: Workflow of the DUBLIN-3 clinical trial.
Efficacy Results
The combination of this compound and docetaxel demonstrated a statistically significant improvement in overall survival (OS) compared to docetaxel alone.
| Efficacy Endpoint | This compound + Docetaxel (n=278) | Placebo + Docetaxel (n=281) | Hazard Ratio (95% CI) / p-value |
| Median Overall Survival (OS) | 10.5 months | 9.4 months | 0.82 (0.68-0.99); p=0.0399 |
| 24-Month OS Rate | 22.1% | 12.5% | p < 0.01 |
| 36-Month OS Rate | 11.7% | 5.3% | p = 0.04 |
| Median Progression-Free Survival (PFS) | 3.3 months | 2.8 months | 0.79 (0.66-0.96); p=0.0174 |
| Objective Response Rate (ORR) | 14% | 9% | p = 0.0404 |
Safety Profile: Adverse Events of Special Interest
A key benefit of adding this compound to docetaxel was the significant reduction in Grade 4 neutropenia.
| Adverse Event | This compound + Docetaxel | Placebo + Docetaxel | p-value |
| Grade 4 Neutropenia | 5.3% | 27.8% | p < 0.0001 |
| Grade 3/4 Diarrhea | 9% | 1% | N/A |
| Grade 3 Hypertension | 18% | 3% | N/A |
Experimental Protocols
The following are representative protocols for key preclinical assays used to characterize the activity of this compound. These have been synthesized from multiple sources and should be optimized for specific experimental conditions.
Tubulin Polymerization Assay
Objective: To assess the in vitro effect of this compound on the polymerization of tubulin.
Principle: Tubulin polymerization into microtubules can be measured by an increase in light scattering (turbidity) at 350 nm.
Materials:
-
Microtubule protein (MTP) preparation (70% tubulin, 30% microtubule-associated proteins) isolated from bovine brain
-
This compound
-
DMSO (vehicle control)
-
GTP solution
-
Polymerization buffer
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 350 nm
Protocol:
-
Prepare MTP solution in polymerization buffer.
-
Add GTP to the MTP solution to a final concentration of 1 mM.
-
Dispense the MTP/GTP solution into a 96-well plate.
-
Add this compound (at various concentrations) or DMSO to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
The concentration of this compound that inhibits polymerization by 50% (IC50) can be calculated from the dose-response curve.
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound in combination with docetaxel on cancer cell lines.
Materials:
-
NSCLC cell line (e.g., A549)
-
This compound
-
Docetaxel
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 1,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound, docetaxel, and the combination in serum-free medium.
-
Remove the culture medium from the cells and add the drug-containing medium.
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Dose-response curves can be generated to determine the IC50 values for each treatment.
Dendritic Cell Maturation Assay
Objective: To evaluate the effect of this compound on the maturation of dendritic cells by measuring the expression of co-stimulatory molecules.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF and IL-4
-
This compound
-
LPS (positive control)
-
Fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and HLA-DR
-
Flow cytometer
Protocol:
-
Isolate monocytes from PBMCs and culture them with GM-CSF and IL-4 for 5-7 days to generate immature dendritic cells (iDCs).
-
Treat the iDCs with this compound, LPS, or vehicle control for 48 hours.
-
Harvest the cells and stain them with the fluorochrome-conjugated antibodies.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD11c+ population and analyze the expression levels of CD80, CD86, and HLA-DR.
-
An increase in the expression of these markers indicates DC maturation.
T-Cell Activation Assay (IFN-γ ELISpot)
Objective: To assess the ability of this compound-matured dendritic cells to activate T-cells, as measured by IFN-γ secretion.
Materials:
-
This compound-matured DCs (from Protocol 3)
-
Autologous T-cells
-
IFN-γ ELISpot plate
-
Capture and detection antibodies for IFN-γ
-
Enzyme conjugate (e.g., streptavidin-HRP)
-
Substrate (e.g., BCIP/NBT)
-
ELISpot reader
Protocol:
-
Coat the ELISpot plate with the IFN-γ capture antibody and incubate overnight.
-
Block the plate with a blocking buffer.
-
Co-culture the this compound-matured DCs with autologous T-cells in the ELISpot plate. Include appropriate controls (T-cells alone, DCs alone, T-cells with immature DCs).
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add the biotinylated IFN-γ detection antibody.
-
Incubate, wash, and then add the enzyme conjugate.
-
After a final wash, add the substrate to develop the spots.
-
Count the spots using an ELISpot reader. Each spot represents an IFN-γ-secreting T-cell.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with docetaxel in a mouse model of NSCLC.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
A549 human NSCLC cells
-
This compound
-
Docetaxel
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant A549 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, this compound alone, docetaxel alone, and this compound + docetaxel.
-
Administer the treatments according to a predetermined schedule (e.g., intravenous injection twice a week).
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves to compare the efficacy of the different treatments.
Logical Relationship Diagram
Caption: Relationship between mechanism and clinical benefit.
Conclusion
The combination of this compound and docetaxel represents a promising therapeutic strategy for patients with advanced NSCLC. The clinical data from the DUBLIN-3 trial demonstrate a significant improvement in overall survival with a favorable safety profile, particularly a reduction in severe neutropenia. The preclinical data provide a strong rationale for the observed clinical benefits, highlighting the dual mechanism of action of this compound. The protocols provided in these application notes are intended to serve as a guide for further research into the synergistic effects of this combination therapy.
References
Application Notes and Protocols: Plinabulin in Combination with PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin is a novel, first-in-class selective immunomodulating microtubule-binding agent (SIMBA) with a multifaceted mechanism of action that extends beyond direct tumor cell cytotoxicity.[1] It acts as a potent inducer of dendritic cell (DC) maturation, which subsequently leads to the activation of tumor antigen-specific T-cells.[1] This immune-enhancing capability provides a strong rationale for its combination with programmed cell death protein 1 (PD-1) or programmed death-ligand 1 (PD-L1) inhibitors, with the goal of synergistically augmenting anti-tumor immunity and potentially overcoming resistance to checkpoint blockade.[2] These application notes provide a summary of key clinical data, detailed experimental protocols to investigate this compound's immunological effects, and a visual representation of its signaling pathway.
Mechanism of Action: Synergizing with Immune Checkpoint Inhibition
This compound binds to a distinct site on β-tubulin, leading to transient and reversible microtubule destabilization.[1] Unlike traditional tubulin-targeting agents, this action triggers the release of the guanine (B1146940) nucleotide exchange factor H1 (GEF-H1).[1] Once released, GEF-H1 activates a downstream signaling cascade, predominantly through the c-Jun N-terminal kinase (JNK) pathway, which culminates in the activation of the AP-1/ATF transcription factor family. This signaling cascade is crucial for the maturation of dendritic cells, the most potent antigen-presenting cells (APCs).
Mature dendritic cells are more effective at processing and presenting tumor antigens to naive T-cells, leading to a robust anti-tumor T-cell response. By enhancing this initial priming step of the cancer-immunity cycle, this compound is hypothesized to increase the pool of tumor-reactive T-cells that can be unleashed by PD-1/PD-L1 inhibitors in the tumor microenvironment.
Furthermore, preclinical studies have demonstrated that this compound can modulate the tumor microenvironment by promoting the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype towards a pro-inflammatory, anti-tumor M1 phenotype.
Clinical Data Summary
This compound in combination with PD-1/PD-L1 inhibitors has been evaluated in clinical trials for various malignancies, demonstrating promising efficacy, particularly in patients who have developed resistance to prior immunotherapy.
Table 1: Efficacy Data of this compound, Pembrolizumab, and Docetaxel in Metastatic NSCLC (NCT05599789)
| Endpoint | This compound + Pembrolizumab + Docetaxel (n=47) | Historical Docetaxel Control |
| Confirmed Objective Response Rate (ORR) | 21.1% | ~10-12.8% |
| Median Progression-Free Survival (PFS) | 8.6 months | ~3-4 months |
| Disease Control Rate (DCR) | 89.3% | Not directly comparable |
| Median Duration of Response (DoR) | 11.4 months | Not directly comparable |
| 15-Month Overall Survival (OS) Rate | 78% | Not directly comparable |
| Data presented are from various interim analyses of the study. DCR is defined as Partial Response + Stable Disease > 4 months. |
Table 2: Efficacy and Safety Data of this compound, Nivolumab (B1139203), and Ipilimumab in Recurrent SCLC (NCT03575793)
| Endpoint | This compound + Nivolumab + Ipilimumab (Phase 1, n=16 evaluable for safety, n=13 for efficacy) |
| Overall Objective Response Rate (ORR) | 46% |
| ORR in PD-1/PD-L1 Naïve Patients | 50% (3/6) |
| ORR in PD-1/PD-L1 Resistant Patients | 43% (3/7) |
| Median Progression-Free Survival (PFS) (Phase 2) | 1.6 months |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 6% (Phase 2) |
| Grade ≥3 Immune-Related Adverse Events (irAEs) | 14% (Phase 2) |
| Phase 1 data highlighted promising response rates, while the Phase 2 portion did not meet its primary PFS endpoint. Notably, the rate of severe irAEs was lower than might be expected with nivolumab and ipilimumab alone. |
Signaling Pathways and Experimental Workflows
This compound-Induced Dendritic Cell Maturation Pathway
Caption: this compound-induced dendritic cell maturation signaling cascade.
Experimental Workflow for Macrophage Polarization Analysis
Caption: Workflow for in vitro macrophage polarization assay.
Experimental Protocols
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol is designed to assess the effect of this compound on the polarization of human macrophages.
1. Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD14+ monocytes.
-
Roswell Park Memorial Institute (RPMI) 1640 medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF).
-
Recombinant Human Interleukin-4 (IL-4) (for M2 control).
-
Lipopolysaccharide (LPS) and Recombinant Human Interferon-gamma (IFN-γ) (for M1 control).
-
This compound (stock solution in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Cell scrapers.
-
Fluorescently conjugated antibodies for flow cytometry: anti-CD80, anti-CD86, anti-CD206, and corresponding isotype controls.
-
ELISA or multiplex assay kits for cytokine quantification (e.g., IL-1β, IL-6, IL-12, IL-10).
2. Procedure:
-
Monocyte Isolation and Differentiation:
-
Isolate CD14+ monocytes from healthy donor PBMCs using positive selection (e.g., MACS beads).
-
Culture CD14+ monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate into M0 macrophages. Replace media every 2-3 days.
-
-
Macrophage Polarization:
-
Plate the differentiated M0 macrophages in 6-well or 12-well plates.
-
Treat the cells for 48 hours with the following conditions:
-
Vehicle control (DMSO).
-
This compound (e.g., 200 nM and 1000 nM).
-
M1 polarization control: LPS (e.g., 20 ng/mL) + IFN-γ (e.g., 50 ng/mL).
-
M2 polarization control: IL-4 (e.g., 20 ng/mL).
-
-
-
Sample Collection:
-
After 48 hours, carefully collect the culture supernatant for cytokine analysis and store at -80°C.
-
Wash the adherent cells with PBS and detach using a cell scraper or gentle enzymatic dissociation.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Stain cells with fluorescently conjugated antibodies against CD80, CD86 (M1 markers), and CD206 (M2 marker) for 30 minutes on ice.
-
Wash the cells and analyze using a flow cytometer. Gate on the macrophage population and quantify the expression of surface markers.
-
-
Cytokine Analysis:
-
Thaw the collected supernatants.
-
Quantify the concentration of pro-inflammatory (IL-1β, IL-6, IL-12) and anti-inflammatory (IL-10) cytokines using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
Protocol 2: Dendritic Cell Maturation and T-Cell Activation Assay
This protocol evaluates this compound's ability to induce DC maturation and their subsequent capacity to activate T-cells.
1. Materials and Reagents:
-
Human CD14+ monocytes.
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
Recombinant Human Interleukin-4 (IL-4).
-
This compound.
-
LPS (positive control for DC maturation).
-
Tumor antigen (e.g., a specific peptide or tumor lysate).
-
Autologous or allogeneic CD8+ T-cells.
-
Fluorescently conjugated antibodies for flow cytometry: anti-CD80, anti-CD83, anti-CD86, anti-CCR7, anti-CD69, and corresponding isotype controls.
-
Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation tracking dye.
-
IFN-γ ELISpot kit or intracellular cytokine staining reagents.
2. Procedure:
-
Generation of Immature Dendritic Cells (iDCs):
-
Culture CD14+ monocytes with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 100 ng/mL) for 5-6 days.
-
-
DC Maturation:
-
Harvest the iDCs and re-plate.
-
Treat the iDCs for 24-48 hours with:
-
Vehicle control (DMSO).
-
This compound (e.g., 100 nM).
-
LPS (e.g., 100 ng/mL) as a positive control.
-
-
During the last 18-24 hours of maturation, pulse the DCs with the chosen tumor antigen.
-
-
Analysis of DC Maturation:
-
Harvest a portion of the treated DCs.
-
Stain with antibodies against maturation markers (CD80, CD83, CD86, CCR7) and analyze by flow cytometry.
-
-
T-Cell Co-culture and Activation:
-
Isolate CD8+ T-cells. For proliferation assays, label the T-cells with CFSE according to the manufacturer's protocol.
-
Wash the antigen-pulsed, matured DCs and co-culture them with the prepared T-cells at a suitable DC:T-cell ratio (e.g., 1:10).
-
Incubate the co-culture for 3-5 days.
-
-
Analysis of T-Cell Activation:
-
Proliferation: Harvest cells and analyze the CFSE dilution in the CD8+ T-cell population by flow cytometry. A stepwise reduction in CFSE fluorescence indicates cell division.
-
Cytokine Production: Measure IFN-γ secretion using an ELISpot assay or by intracellular cytokine staining followed by flow cytometry. For intracellular staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of co-culture.
-
Conclusion
The combination of this compound with PD-1/PD-L1 inhibitors represents a promising therapeutic strategy. This compound's unique ability to induce dendritic cell maturation via the GEF-H1 pathway and modulate the tumor microenvironment provides a strong mechanistic basis for synergy with immune checkpoint blockade. The provided protocols offer a framework for researchers to further investigate and validate the immunomodulatory properties of this compound in preclinical and translational research settings. The clinical data, although still evolving, suggests that this combination may offer significant benefits to patients, particularly those with acquired resistance to immunotherapy.
References
Application Notes and Protocols: Plinabulin and Radiotherapy Combination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical studies on the combination of Plinabulin and radiotherapy. Detailed protocols for key experiments are included to facilitate the design and execution of similar research.
Introduction
This compound is a novel, first-in-class selective immunomodulating microtubule-binding agent (SIMBA) that has demonstrated anti-cancer properties through multiple mechanisms of action.[1][2] It acts as a microtubule-destabilizing agent, leading to cell cycle arrest and apoptosis in rapidly dividing tumor cells.[3] Beyond its direct cytotoxic effects, this compound modulates the tumor microenvironment by activating the guanine (B1146940) nucleotide exchange factor-H1 (GEF-H1).[1][2] This activation triggers a signaling cascade that results in the maturation of dendritic cells (DCs), the most potent antigen-presenting cells, and subsequent activation of tumor antigen-specific T-cells.[1][2][3] This immunomodulatory activity provides a strong rationale for combining this compound with radiotherapy, a standard cancer treatment modality known to induce immunogenic cell death and release tumor antigens. The combination aims to create a synergistic anti-tumor effect by enhancing the systemic immune response against cancer.
Preclinical Studies
Preclinical investigations have provided a strong foundation for the clinical development of the this compound and radiotherapy combination. These studies have demonstrated enhanced anti-tumor efficacy, including complete responses and the induction of a systemic anti-tumor immune response known as the abscopal effect.[4]
Quantitative Data Summary
| Study Type | Cancer Model | Treatment Groups | Key Findings | Reference |
| In vivo | Breast Cancer (PD-1 antibody non-responsive) | This compound + anti-PD-1 + Radiation | 100% Complete Response | [4] |
| In vivo | Murine Cancer Models | This compound + anti-PD-1 + Radiation | Increased T-cell activation and tumor regression | [4] |
| In vivo | Murine Cancer Models | This compound + anti-PD-1 + Radiation | Doubled CD8+ T-cell levels in non-irradiated tumors | [4] |
Experimental Protocols
In Vivo Murine Cancer Model Protocol
This protocol outlines a general framework for evaluating the efficacy of this compound in combination with radiotherapy in a syngeneic mouse cancer model.
1. Cell Culture:
- Culture murine cancer cell lines (e.g., breast cancer, colon cancer) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase for tumor implantation.
2. Tumor Implantation:
- Inject a suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
- Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).
3. Treatment Groups:
- Divide mice into treatment groups, including:
- Vehicle control
- This compound alone
- Radiotherapy alone
- This compound + Radiotherapy
- This compound + anti-PD-1/PD-L1 antibody + Radiotherapy
4. Drug Administration:
- Administer this compound (e.g., 7.5 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection. The timing of administration relative to radiotherapy is crucial; preclinical data suggests that administering this compound after each dose of fractionated radiotherapy yields greater dendritic cell maturation.[4]
- Administer anti-PD-1/PD-L1 antibodies as per standard protocols.
5. Radiotherapy:
- Deliver localized irradiation to the tumor using a small animal irradiator.[5]
- A typical fractionation schedule might be 8 Gy delivered in 3 fractions.[6]
- Shield the rest of the animal to minimize systemic radiation exposure.
6. Monitoring and Endpoints:
- Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
- Monitor animal body weight and overall health.
- At the end of the study, collect tumors and spleens for immunological analysis (e.g., flow cytometry to quantify immune cell populations).
- For abscopal effect studies, implant a second tumor on the contralateral flank that does not receive radiation and monitor its growth.[4]
Clinical Studies
The promising preclinical results led to the initiation of clinical trials to evaluate the safety and efficacy of this compound and radiotherapy in patients with advanced cancers.
Quantitative Data Summary
Triple Combination Therapy (this compound + Radiotherapy + PD-1/PD-L1 Inhibitor) in Advanced Cancers (NCT04902040)
| Parameter | Value | Patient Population | Reference |
| Disease Control Rate (DCR) | 54% (3/13 Partial Response, 4/13 Stable Disease) | Heavily pretreated patients with ICI-relapsed/refractory cancers | [1] |
| DCR in non-irradiated tumors (Abscopal effect) | 80% (3 Partial Response, 5 Stable Disease, 2 Progressive Disease) | 10 immunotherapy-refractory patients | [7] |
Clinical Trial Protocol (NCT04902040)
This Phase 1b/2, open-label, single-center study is designed to evaluate the safety and efficacy of this compound in combination with radiation and immunotherapy in patients with select advanced malignancies who have progressed on PD-1 or PD-L1 targeted antibodies.[8]
1. Patient Population:
- Patients with select advanced solid tumors who have progressed on prior anti-PD-1/PD-L1 mAb therapy.[8]
2. Treatment Regimen:
- Cycle 1: Triple combination of radiotherapy, this compound, and an anti-PD-1/PD-L1 mAb.[7]
- Radiotherapy: A short course of local consolidative radiotherapy is administered starting from Day 1.[7]
- This compound: Administered intravenously on Day 1 and Day 4 of Cycle 1.[7]
- Anti-PD-1/PD-L1 mAb: Administered on Day 1 of every treatment cycle.[7]
- Subsequent Cycles: Combination of the same anti-PD-1/PD-L1 mAb and this compound until disease progression or unacceptable toxicity.[7]
3. Primary Objectives:
- To assess the safety and tolerability of the combination regimen.[8]
- To assess the objective tumor response rate.[8]
4. Secondary Objectives:
- To assess the disease control rate.[8]
- To determine progression-free survival (PFS).[8]
- To assess overall survival (OS).[8]
Signaling Pathways and Experimental Workflow
This compound and Radiotherapy Induced Anti-Tumor Immune Response
Caption: Signaling pathway of this compound and radiotherapy combination.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow.
Conclusion
The combination of this compound and radiotherapy represents a promising therapeutic strategy. Preclinical data have demonstrated a potent synergistic anti-tumor effect, which has been translated into encouraging clinical signals of efficacy, including the induction of an abscopal effect in patients with advanced, treatment-refractory cancers. The underlying mechanism, driven by this compound's ability to induce dendritic cell maturation via GEF-H1 activation, complements the immunogenic effects of radiotherapy. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this combination. Further clinical investigation is warranted to confirm these preliminary findings and establish the role of this compound and radiotherapy in the treatment of various cancers.
References
- 1. This compound following radiation enhances dendritic cell maturation and checkpoint inhibitor retreatment of relapsed/refractory cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | BeyondSpring [beyondspringpharma.com]
- 3. onclive.com [onclive.com]
- 4. New Preclinical Data Demonstrates Immune-Enhancing Effects of Triple I/O Combination Therapy with BeyondSpring’s this compound | BeyondSpring [beyondspringpharma.com]
- 5. Radiotherapy protocols for mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BeyondSpring Presents Poster Highlighting Preclinical and Clinical POC Immunomodulating Activity of this compound Inducing Dendritic Cell Maturation and Re-sensitization in Immunotherapy Refractory Tumors when Combined with Radiation and PD-1/PD-L1 Inhibitors | BeyondSpring [beyondspringpharma.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: A Validated UHPLC-MS/MS Method for the Rapid Quantification of Plinabulin in Rat Plasma
Audience: This document is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies and bioanalysis.
Introduction
Plinabulin is an antitumor drug candidate derived from marine natural products that targets microtubules in cancer cells and is currently in clinical development.[1][2][3] It has also shown potential in treating leukopenia.[1][2] To support pharmacokinetic and toxicokinetic studies, a robust, sensitive, and rapid bioanalytical method for the quantification of this compound in plasma is essential. This application note details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of this compound in rat plasma. The method utilizes a simple protein precipitation step for sample preparation and has a total chromatographic run time of 5 minutes, making it suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Propranolol (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC or MS grade)
-
Methanol (HPLC or MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Rat plasma (with appropriate anticoagulant, e.g., K2-EDTA)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Propranolol (IS) by dissolving the appropriate amount of each compound in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 60% acetonitrile to create calibration standards. Quality Control (QC) samples are prepared from a separate stock solution at concentrations of 0.5 ng/mL (Lower Limit of Quantification, LLOQ), 1 ng/mL (Low QC), 100 ng/mL (Medium QC), and 400 ng/mL (High QC).
-
Internal Standard Working Solution (20 ng/mL): Dilute the Propranolol stock solution with acetonitrile to achieve a final concentration of 20 ng/mL.
Plasma Sample Preparation
The sample preparation is performed using a protein precipitation method.
-
Thaw frozen rat plasma samples at room temperature.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 60% acetonitrile to the plasma sample.
-
Add 200 µL of the Internal Standard working solution (20 ng/mL Propranolol in acetonitrile) to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the clear supernatant into an autosampler vial.
-
Inject 2 µL of the supernatant into the UHPLC-MS/MS system for analysis.
UHPLC-MS/MS Instrumentation and Conditions
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| UHPLC System | Standard UHPLC System |
| Analytical Column | C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile). A typical gradient would start at a low percentage of B, ramp up, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Total Run Time | 5 minutes |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 337.3 → 309.3 Propranolol (IS): m/z 260.2 → 116.0 |
| Collision Energy (CE) | This compound: 22 V Propranolol (IS): 15 V |
| Source Parameters | Optimized for maximum signal intensity (e.g., Nebulizer Pressure: 50 psi) |
Workflow Diagram
Caption: Workflow for this compound analysis in plasma.
Results and Discussion
The described method was validated for its specificity, linearity, precision, accuracy, recovery, matrix effect, and stability.
Method Validation Summary
The validation results demonstrate that this method is accurate, precise, and reliable for the quantification of this compound in rat plasma.
Table 2: Calibration Curve and LLOQ
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.5 ng/mL |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.5 | ≤ 5.37% | ≤ 5.37% | 101.96 – 109.42% |
| LQC | 1.0 | ≤ 5.37% | ≤ 5.37% | 101.96 – 109.42% |
| MQC | 100 | ≤ 5.37% | ≤ 5.37% | 101.96 – 109.42% |
| HQC | 400 | ≤ 5.37% | ≤ 5.37% | 101.96 – 109.42% |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 1.0 | 91.99 – 109.75% | 94.80 – 100.45% |
| MQC | 100 | 91.99 – 109.75% | 94.80 – 100.45% |
| HQC | 400 | 91.99 – 109.75% | 94.80 – 100.45% |
The results indicate that the protein precipitation method provides high and consistent recovery for this compound from plasma. The matrix effect was found to be negligible, suggesting that endogenous plasma components do not significantly interfere with the ionization of the analyte or the internal standard.
Conclusion
A sensitive, reproducible, and practical UHPLC-MS/MS method for the determination of this compound in rat plasma has been successfully developed and validated. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for supporting high-throughput pharmacokinetic studies in preclinical drug development. The method's high sensitivity, with an LLOQ of 0.5 ng/mL, allows for accurate quantification of this compound concentrations over a wide range.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of this compound in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Novel UHPLC-MS/MS Method for the Quantification of this compound in Plasma and Its Application in a Pharmacokinetic Study with Leukopenic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plinabulin in Overcoming Immunotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Plinabulin's mechanism of action and its potential use in overcoming resistance to immunotherapy. Detailed protocols for key preclinical and clinical research applications are outlined to facilitate further investigation into this novel therapeutic agent.
Introduction
This compound is a novel, first-in-class small molecule that acts as a selective immunomodulating microtubule-binding agent (SIMBA).[1] It has demonstrated the potential to overcome resistance to immune checkpoint inhibitors (ICIs) by modulating the tumor microenvironment and enhancing anti-tumor immune responses.[2] this compound's unique mechanism of action, centered on the activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), leads to the maturation of dendritic cells (DCs), crucial antigen-presenting cells for initiating a robust anti-tumor T-cell response.[3]
Mechanism of Action: Reversing Immunotherapy Resistance
This compound's primary mechanism in the context of immunotherapy resistance lies in its ability to induce the maturation of dendritic cells. This process is initiated by this compound's binding to tubulin, leading to the release and activation of GEF-H1.[3] Activated GEF-H1 then triggers a downstream signaling cascade involving RhoA, which is critical for the cytoskeletal rearrangements and surface molecule expression changes associated with DC maturation.
Mature DCs are more effective at antigen presentation to T-cells, leading to enhanced T-cell priming and activation. This can help to overcome the anergic state of T-cells often observed in the tumor microenvironment of patients resistant to ICIs. Furthermore, this compound has been shown to promote the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, further contributing to a more favorable anti-tumor immune milieu.
Signaling Pathway
Caption: this compound's signaling pathway leading to dendritic cell maturation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies investigating this compound's efficacy in overcoming immunotherapy resistance.
Table 1: Clinical Trial Efficacy Data for this compound in Combination Therapies
| Trial Identifier/Phase | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| DUBLIN-3 (Phase 3)[1] | This compound + Docetaxel (B913) | 2nd/3rd Line NSCLC (EGFR wild type) | Statistically significant improvement vs. docetaxel alone (p<0.03) | - | Statistically significant improvement vs. docetaxel alone (p<0.01) |
| Phase 1/2 (NCT04902040) | This compound + Radiation + ICI | ICI-relapsed/refractory cancers | - | 54% | - |
Table 2: Preclinical In Vitro Data on this compound's Immunomodulatory Effects
| Cell Type | Treatment | Key Finding | Fold Change/Percentage Increase |
| Murine TAMs | This compound (200 nM, 1000 nM) | Increased M1/M2 ratio (CD80/CD206) | Significant increase, similar to LPS/IFNγ |
| Human Macrophages | This compound | Increased CD80 expression | Dose-dependent increase |
Experimental Protocols
In Vivo Murine Tumor Model Protocol
This protocol describes the use of this compound in a murine tumor model to assess its in vivo efficacy in overcoming immunotherapy resistance.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Saline (0.9% NaCl)
-
Tumor cells (e.g., MC38 colon adenocarcinoma)
-
6-8 week old C57BL/6 mice
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the this compound stock solution in sterile saline to the desired final concentration. A common final concentration of DMSO in the injected solution is 10% or less to minimize toxicity. For example, to prepare a 1 mg/mL solution with 10% DMSO, dissolve this compound in DMSO to make a 10 mg/mL stock, and then dilute this 1:10 in sterile saline. Prepare fresh on the day of injection.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^5 MC38 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 7.5 mg/kg.
-
Treatment can be administered on a schedule such as every other day for a total of 3-4 doses.
-
A control group should receive vehicle (e.g., 10% DMSO in saline) on the same schedule.
-
For combination studies, administer the immunotherapy agent (e.g., anti-PD-1 antibody) according to its established protocol.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Monitor animal weight and overall health.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo assessment of this compound's anti-tumor efficacy.
In Vitro Dendritic Cell Maturation Assay Protocol
This protocol details the methodology for assessing the ability of this compound to induce the maturation of bone marrow-derived dendritic cells (BMDCs) in vitro.
Materials:
-
Bone marrow cells from mice
-
Recombinant murine GM-CSF and IL-4
-
This compound
-
LPS (positive control)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against DC maturation markers (e.g., CD80, CD83, CD86, CCR7, MHC-II)
-
Flow cytometer
Protocol:
-
Generation of BMDCs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI-1640 supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-7 days.
-
On day 3, gently remove non-adherent cells and add fresh medium with cytokines.
-
On day 6 or 7, immature BMDCs will be loosely adherent and can be harvested.
-
-
This compound Treatment:
-
Seed immature BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM).
-
Include a positive control (e.g., 100 ng/mL LPS) and a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against DC maturation markers (e.g., FITC-CD80, PE-CD83, APC-CD86, PE-Cy7-CCR7, BV421-MHC-II).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell DC population and quantifying the expression of maturation markers.
-
In Vitro Macrophage Polarization Assay Protocol
This protocol outlines the procedure for evaluating the effect of this compound on the polarization of macrophages towards an M1 phenotype.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
Recombinant murine or human M-CSF
-
This compound
-
LPS and IFN-γ (for M1 polarization control)
-
IL-4 (for M2 polarization control)
-
Complete RPMI-1640 medium
-
FACS buffer
-
Fluorescently conjugated antibodies against M1/M2 markers (e.g., CD80, CD86 for M1; CD206, CD163 for M2)
-
Flow cytometer
Protocol:
-
Generation of Bone Marrow-Derived Macrophages (BMDMs):
-
Culture bone marrow cells in complete RPMI-1640 with 20 ng/mL M-CSF for 7 days.
-
Change the medium on day 4.
-
On day 7, harvest the adherent macrophages.
-
-
This compound Treatment:
-
Seed BMDMs in a 12-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with this compound (e.g., 200 nM, 1000 nM) for 48 hours.
-
Include M1 (LPS + IFN-γ) and M2 (IL-4) polarization controls, and a vehicle control.
-
-
Flow Cytometry Analysis:
-
Harvest the macrophages and stain with antibodies against M1 (e.g., APC-CD80, PE-CD86) and M2 (e.g., FITC-CD206) markers.
-
Analyze the samples by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.
-
GEF-H1 and RhoA Activation Assays
GEF-H1 Activation Assay (Western Blot):
-
Treat cells (e.g., dendritic cells) with this compound for the desired time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the phosphorylated (active) form of a GEF-H1 downstream target or GEF-H1 itself.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the signal to a loading control (e.g., GAPDH or β-actin).
RhoA Activation Assay (G-LISA):
A G-LISA (GTPase-linked immunosorbent assay) is a quantitative method to measure the activation of RhoA.
-
Treat cells with this compound.
-
Lyse the cells and normalize the protein concentration.
-
Add the cell lysates to a 96-well plate coated with a Rho-GTP-binding protein.
-
Incubate to allow active (GTP-bound) RhoA to bind.
-
Wash away unbound proteins.
-
Detect the bound active RhoA using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance or luminescence.
Conclusion
This compound represents a promising therapeutic agent for overcoming immunotherapy resistance. Its unique mechanism of action, involving the maturation of dendritic cells and polarization of macrophages, addresses key resistance pathways in the tumor microenvironment. The protocols provided here offer a framework for researchers to further investigate and validate the immunomodulatory properties of this compound in various preclinical and clinical settings. These studies will be crucial in defining its role in combination with immune checkpoint inhibitors and other cancer therapies.
References
- 1. BeyondSpring Announces Positive Topline Results from its DUBLIN-3 Registrational Trial of this compound in Combination with Docetaxel for the Treatment of 2nd/3rd Line Non-Small Cell Lung Cancer (NSCLC) with EGFR Wild Type | BeyondSpring [beyondspringpharma.com]
- 2. This compound following radiation enhances dendritic cell maturation and checkpoint inhibitor retreatment of relapsed/refractory cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
Troubleshooting & Optimization
Plinabulin solubility and stability for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Plinabulin in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM.[2] For in vitro experiments, this stock solution can then be diluted to the final desired concentration in cell culture media.
2. How should this compound be stored?
-
Solid Form: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[2]
-
DMSO Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to two years or at -20°C for up to one year.[2]
3. Is this compound stable in aqueous solutions like cell culture media?
This compound has poor aqueous solubility and is not stable for long periods in aqueous solutions. It is recommended to prepare fresh dilutions in cell culture media for each experiment and use them immediately. Do not store this compound in aqueous solutions for more than a day.
4. What is the known mechanism of action of this compound?
This compound is a microtubule-depolymerizing agent that binds to the colchicine-binding site on β-tubulin.[2] This disruption of microtubule dynamics leads to the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). Activated GEF-H1 then triggers downstream signaling pathways, including the JNK pathway, which results in the maturation of dendritic cells and activation of T-cells, contributing to its anti-tumor and immune-enhancing effects.[3][4]
Solubility and Stability Data
| Parameter | Solvent/Condition | Value | Reference(s) |
| Solubility | DMSO | 50 mg/mL (148.64 mM) | [2] |
| DMSO | 67 mg/mL (199.17 mM) | [1] | |
| Storage Stability (Solid) | -20°C | Up to 3 years | [2] |
| Storage Stability (in DMSO) | -80°C | Up to 2 years | [2] |
| -20°C | Up to 1 year | [2] | |
| Aqueous Solution Stability | Room Temperature | Recommended for immediate use; avoid storage for more than 24 hours. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in cell culture media | Poor aqueous solubility of this compound. | - Pre-warm the cell culture medium to 37°C before adding the this compound DMSO stock. - Perform serial dilutions in pre-warmed media rather than a single large dilution. - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize cytotoxicity. |
| Inconsistent or unexpected experimental results | Degradation of this compound due to improper storage or handling. | - Always use freshly prepared dilutions from a properly stored DMSO stock. - Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Protect stock solutions and experimental setups from direct light, although specific data on light sensitivity is limited, it is good practice for most compounds. |
| High background or off-target effects in cell-based assays | High concentration of DMSO in the final working solution. | - Use a DMSO concentration in the vehicle control that matches the final DMSO concentration in the this compound-treated samples. - Keep the final DMSO concentration below 0.5% to minimize its effect on cell viability and function. |
| Low potency or lack of expected biological effect | Sub-optimal cell culture conditions or incorrect drug concentration. | - Ensure cells are healthy and in the exponential growth phase during the experiment. - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. IC50 values for this compound are typically in the nanomolar range for many cancer cell lines.[1][2][5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT/Resazurin
This protocol provides a general guideline for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., HT-29, DU 145, PC-3, MDA-MB-231)[2][5]
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.[5] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[5] Remember to prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the freshly prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1][5]
-
Cell Viability Assessment:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
Resazurin Assay: Add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.[1]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for GEF-H1 Activation
This protocol is designed to detect the activation of GEF-H1 following this compound treatment by observing its release from microtubules.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest (e.g., dendritic cells, cancer cell lines)
-
Complete cell culture medium
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-GEF-H1, anti-α-tubulin (as a loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration known to induce microtubule disruption (e.g., 100 nM) for a specified time (e.g., 2, 6, 24 hours).[6] Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GEF-H1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescence substrate.
-
Strip and re-probe the membrane with an anti-α-tubulin antibody as a loading control.
-
-
Data Analysis: Analyze the band intensities to determine the relative levels of GEF-H1 in the soluble fraction, which indicates its release from the microtubule network. An increase in soluble GEF-H1 suggests its activation.
Visualizations
Caption: this compound's mechanism of action signaling pathway.
Caption: Workflow for this compound in vitro cytotoxicity assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing Plinabulin Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Plinabulin for in vitro cell culture experiments. This compound is a novel, microtubule-destabilizing agent with a multifaceted mechanism of action that includes direct anti-cancer effects and immunomodulatory properties.[1] Proper concentration optimization is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: Based on published data, a broad starting range of 1 nM to 10 µM is recommended for initial range-finding experiments.[2][3] The optimal concentration is highly dependent on the cell line and the specific biological question being investigated. For many cancer cell lines, the half-maximal inhibitory concentration (IC50) for cytotoxicity is in the low nanomolar range.[2][4][5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q3: What is the mechanism of action of this compound?
A3: this compound binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules.[1][7] This disruption of microtubule dynamics has two primary downstream effects:
-
Direct anti-cancer activity: It induces cell cycle arrest at the G2/M phase and triggers apoptosis (programmed cell death).[8]
-
Immunomodulatory effects: It promotes the release of the guanine (B1146940) nucleotide exchange factor H1 (GEF-H1), which in turn activates the JNK signaling pathway.[1] This leads to the maturation of dendritic cells and activation of T-cells.[1]
Troubleshooting Guide
Issue 1: I am observing precipitation when I add this compound to my cell culture medium.
-
Potential Cause: this compound has low aqueous solubility. The addition of a concentrated DMSO stock solution to an aqueous medium can cause the compound to precipitate.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility but not high enough to be toxic to your cells (generally under 0.5%).
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions. First, dilute the this compound stock in a smaller volume of pre-warmed medium, mixing gently, before adding it to the final culture volume.
-
Pre-warm Solutions: Ensure both your this compound stock solution (brought to room temperature) and your cell culture medium are at 37°C before mixing.
-
Issue 2: I am seeing high levels of cell death even at very low concentrations of this compound.
-
Potential Cause: Your cell line may be particularly sensitive to microtubule-disrupting agents. Alternatively, there could be an issue with the stock solution concentration or cell seeding density.
-
Solution:
-
Verify Stock Concentration: Double-check the calculations for your stock solution and dilutions.
-
Lower the Concentration Range: Perform a dose-response experiment with a lower range of concentrations (e.g., picomolar to low nanomolar).
-
Optimize Seeding Density: Ensure that you are using an optimal cell seeding density. Overly sparse or confluent cultures can show altered sensitivity to drugs.
-
Check for Contamination: Microbial contamination can stress cells and increase their sensitivity to cytotoxic agents.
-
Issue 3: My dose-response curve is not showing a clear sigmoidal shape or is highly variable.
-
Potential Cause: This can be due to a variety of factors including inappropriate concentration range, insufficient incubation time, or technical variability.
-
Solution:
-
Adjust Concentration Range: If the curve is flat, you may need to test a wider or different range of concentrations.
-
Optimize Incubation Time: The effect of this compound is time-dependent. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Ensure Proper Mixing: When adding this compound to your wells, ensure it is mixed thoroughly but gently to achieve a homogenous concentration.
-
Minimize Edge Effects: In multi-well plates, "edge effects" can lead to variability. Avoid using the outer wells for critical experiments, or fill them with sterile buffer or media to maintain humidity.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (nM) | Reference |
| HT-29 | Colon Cancer | Cell Viability | 72 | 9.8 | [4] |
| A172 | Glioblastoma | SRB | Not Specified | 22.20 | [9] |
| T98G | Glioblastoma | SRB | Not Specified | 20.55 | [9] |
| DU 145 | Prostate Cancer | Cell Viability | 72 | 18 | [4] |
| PC-3 | Prostate Cancer | Cell Viability | 72 | 13 | [4] |
| MDA-MB-231 | Breast Cancer | Cell Viability | 72 | 14 | [5] |
| NCI-H292 | Lung Cancer | Cell Viability | 72 | 18 | [4] |
| Jurkat | Leukemia | Cell Viability | 72 | 11 | [4] |
| MCF-7 | Breast Cancer | Mitotic Inhibition | Not Specified | 17 | [5] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT/XTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or Resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from your stock solution in complete medium. A common starting range is 1 nM to 10 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Remove the medium from the wells and add 100 µL of medium containing the various this compound concentrations.
-
Include "vehicle control" wells (medium with the same concentration of DMSO as the highest this compound concentration) and "no cells" wells (background control).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Cell Viability Assessment:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for MTT, add 10 µL of 5 mg/mL MTT solution and incubate for 2-4 hours).
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) and mix to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common this compound issues.
References
- 1. This compound | BeyondSpring [beyondspringpharma.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound by BeyondSpring for Non-Small Cell Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound exerts an anti-proliferative effect via the PI3K/AKT/mTOR signaling pathways in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Plinabulin in research
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of Plinabulin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that acts as a microtubule-destabilizing agent. It binds to a distinct site on β-tubulin, different from the binding sites of other microtubule-targeting agents like taxanes, vinca (B1221190) alkaloids, and colchicine.[1] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[2] A key consequence of this binding is the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) from the microtubule network.[1][3]
Q2: What are the main known downstream effects of this compound that could be considered "off-target" in my experiments?
A2: While directly targeting tubulin, this compound's mechanism initiates a cascade of downstream signaling events that may be considered off-target depending on the experimental context. The most well-documented of these include:
-
Immune system modulation: Activation of dendritic cells (DCs) and M1-like polarization of macrophages, primarily through the GEF-H1/JNK signaling pathway.[1]
-
Effects on KRAS signaling: this compound can lead to the endosomal accumulation of KRAS, which selectively inhibits the PI3K/Akt pathway downstream of KRAS, but not the ERK pathway.
-
Anti-angiogenic effects: this compound has been shown to inhibit endothelial cell migration and tubule formation.
-
Prevention of Chemotherapy-Induced Neutropenia (CIN): this compound promotes the proliferation of hematopoietic stem and progenitor cells (HSPCs).
Q3: Has this compound been screened against a panel of kinases or other off-target proteins?
A3: Extensive searches of publicly available literature did not yield a comprehensive, quantitative off-target binding profile for this compound, such as data from a broad kinase panel screen (e.g., a kinome scan) or a safety pharmacology panel. This type of data is often proprietary to the drug manufacturer. Therefore, researchers should be aware that the full spectrum of potential off-target interactions of this compound is not fully characterized in the public domain.
Q4: How does this compound activate the JNK signaling pathway?
A4: The activation of the c-Jun N-terminal kinase (JNK) pathway by this compound is not a direct binding event. Instead, it is a downstream consequence of its primary activity on microtubules. This compound-induced microtubule destabilization leads to the release of GEF-H1, which then activates the JNK signaling cascade.
Troubleshooting Guides
Issue 1: Unexpected Immune Cell Activation in My In Vitro Culture
If you are observing dendritic cell maturation or macrophage polarization in your cell cultures treated with this compound and this is not your intended experimental outcome, consider the following:
-
Mechanism of Action: this compound is known to induce dendritic cell maturation and M1-like macrophage polarization through the GEF-H1/JNK pathway. This is a known downstream effect of its primary tubulin-binding activity.
-
Troubleshooting Steps:
-
Confirm the phenotype: Use flow cytometry to verify the expression of maturation markers on dendritic cells (e.g., CD80, CD86, MHC class II) or polarization markers on macrophages (e.g., CD80, CD86 for M1).
-
Consider the cell type: If your culture contains immune cells, even in small numbers as contaminants, this compound can activate them.
-
Experimental control: If you need to isolate the direct effects of this compound on a non-immune cell type, consider using a more purified cell population or a cell line that does not have immune origins.
-
Inhibitor studies: To confirm that the observed immune activation is mediated by the known pathway, you can use a JNK inhibitor (e.g., SP600125) in co-treatment with this compound to see if the activation is abrogated.
-
Issue 2: Altered KRAS Downstream Signaling in My Cancer Cell Line
If you are studying KRAS signaling and observe unexpected changes in the PI3K/Akt pathway upon this compound treatment, here's what to consider:
-
Mechanism of Action: this compound can disrupt the endosomal recycling of KRAS, leading to its accumulation in endosomes. This selectively inhibits PI3K/Akt signaling downstream of KRAS, while not affecting the ERK pathway.
-
Troubleshooting Steps:
-
Verify KRAS localization: Use immunofluorescence to visualize the subcellular localization of KRAS in your cells with and without this compound treatment. Look for co-localization with early endosome markers (e.g., EEA1).
-
Assess downstream signaling: Perform western blotting to probe for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK). You would expect to see a decrease in p-Akt but not p-ERK.
-
Cell line dependency: This effect has been observed in KRAS-mutant cell lines. Confirm the KRAS status of your cell line. The effect may be less pronounced in KRAS wild-type cells.
-
Issue 3: My Angiogenesis Assay is Showing Inhibition with this compound
If you are not studying angiogenesis but your experimental system involves endothelial cells, be aware of this compound's anti-angiogenic properties.
-
Mechanism of Action: this compound has been shown to inhibit endothelial cell migration and the formation of capillary-like tubules.
-
Troubleshooting Steps:
-
Assay considerations: If using co-culture models with endothelial cells, be aware that this compound may affect the endothelial component, which could indirectly impact your primary cells of interest.
-
Migration and invasion assays: If you observe reduced cell migration or invasion in your experiments, and endothelial cells are present, consider that this might be a direct effect of this compound on the endothelial cells.
-
Isolate cell types: To dissect the effects, you can perform single-cell type experiments to understand how this compound is affecting each component of your co-culture system.
-
Quantitative Data Summary
As mentioned, comprehensive quantitative data from broad off-target screening panels for this compound are not publicly available. The following table summarizes the available quantitative data related to its primary and key downstream effects.
| Target/Process | Assay Type | Cell Line/System | Metric | Value | Reference |
| Primary Target | |||||
| β-Tubulin | Cell-free tubulin polymerization | IC50 | 2.4 µM | ||
| Downstream Effects | |||||
| Angiogenesis | Endothelial cell migration (HUVEC) | HUVEC | % Inhibition | 48% ± 1.7% (at 5-10 nM) | |
| Angiogenesis | Endothelial cell tubule formation | HUVEC | % Decrease | 70-80% (at 5 nM) | |
| KRAS Signaling | In vitro growth inhibition | KRAS-mutant cancer cell lines | IC50 | Nanomolar range |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Downstream Signaling
Caption: this compound's primary and downstream signaling pathways.
Experimental Workflow: Investigating this compound's Effect on Dendritic Cell Maturation
Caption: Workflow for assessing dendritic cell maturation.
Experimental Workflow: Assessing this compound's Impact on KRAS Localization
Caption: Workflow for KRAS localization analysis.
Detailed Experimental Protocols
Protocol 1: Dendritic Cell (DC) Maturation Assay using Flow Cytometry
Objective: To determine if this compound induces the maturation of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells from mice
-
Recombinant murine GM-CSF and IL-4
-
This compound
-
LPS (positive control)
-
Fluorescently conjugated antibodies: anti-CD11c, anti-MHC Class II, anti-CD80, anti-CD86
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Generate BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin/streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
On day 3, add fresh media with cytokines. On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.
-
-
Treatment:
-
Plate the immature DCs at a density of 1 x 10^6 cells/mL.
-
Treat the cells with a dose range of this compound (e.g., 10 nM, 50 nM, 100 nM), a vehicle control (e.g., DMSO), and a positive control (LPS at 100 ng/mL).
-
Incubate for 24 to 48 hours.
-
-
Staining:
-
Harvest the cells and wash with cold FACS buffer.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against CD11c, MHC Class II, CD80, and CD86 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD11c-positive population and analyze the expression levels (Mean Fluorescence Intensity) of MHC Class II, CD80, and CD86.
-
Protocol 2: KRAS Subcellular Localization via Immunofluorescence
Objective: To investigate the effect of this compound on the subcellular localization of KRAS.
Materials:
-
KRAS-mutant cancer cell line (e.g., A549)
-
This compound
-
Coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-KRAS, anti-EEA1 (early endosome marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed the KRAS-mutant cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 100-500 nM) or vehicle control for 2 to 4 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-KRAS and anti-EEA1) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a confocal microscope. Analyze the co-localization of KRAS and EEA1 signals.
-
Protocol 3: Endothelial Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (8 µm pore size)
-
This compound
-
Endothelial cell growth medium
-
Serum-free medium
-
Crystal violet stain
Procedure:
-
Cell Preparation and Treatment:
-
Culture HUVECs to ~80% confluency.
-
Treat the cells with this compound (e.g., 5-10 nM) or vehicle control in serum-free medium for 12 hours.
-
-
Transwell Assay:
-
Coat the top and bottom of the Transwell insert membrane with fibronectin.
-
In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest the pre-treated HUVECs and resuspend them in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4 to 6 hours to allow for migration.
-
-
Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
References
Technical Support Center: Overcoming Plinabulin Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to Plinabulin in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that acts as a microtubule-destabilizing agent. It binds to a unique site on β-tubulin, near the colchicine-binding site, leading to the disruption of microtubule dynamics.[1][2] This disruption induces cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[3] A key aspect of this compound's mechanism is the release of the guanine (B1146940) nucleotide exchange factor GEF-H1 from microtubules.[4] The activation of GEF-H1 triggers downstream signaling pathways that contribute to its anti-cancer effects, including the maturation of dendritic cells and activation of T-cells, thereby eliciting an immune response against the tumor.
Q2: We are observing a gradual decrease in the sensitivity of our cancer cell line to this compound over several passages. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to microtubule-targeting agents in general can arise from several factors:
-
Overexpression of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in β-Tubulin: Changes in the expression of different β-tubulin isotypes, particularly the overexpression of class III β-tubulin (TUBB3), have been linked to resistance to other microtubule inhibitors. However, some studies suggest that colchicine-binding site inhibitors like this compound may be less susceptible to this form of resistance. Mutations in the tubulin gene, although less common, could also alter drug binding.
-
Alterations in Downstream Signaling Pathways: Changes in the signaling pathways downstream of GEF-H1 activation, such as the RhoA or MAPK pathways, could potentially compensate for the effects of this compound and promote cell survival.
Q3: How can we develop a this compound-resistant cancer cell line in our lab for further study?
A3: A this compound-resistant cell line can be developed using a gradual dose-escalation method. This involves continuous or pulsed exposure of the parental cell line to increasing concentrations of this compound over a prolonged period (several months). The process typically starts with a low concentration (e.g., the IC20) and is incrementally increased as the cells adapt and resume proliferation.
Q4: What is a typical fold-increase in IC50 that indicates the development of resistance?
A4: A significant increase in the half-maximal inhibitory concentration (IC50) is a key indicator of resistance. While there is no absolute cutoff, a 5- to 10-fold or higher increase in the IC50 value compared to the parental cell line is generally considered a strong indication of acquired resistance. It is crucial to perform multiple independent experiments to confirm the stability of the resistant phenotype.
Q5: Are there any known combination strategies to overcome this compound resistance?
A5: While specific strategies to overcome acquired this compound resistance in vitro are not yet established, combination therapies are being explored in clinical settings to enhance its efficacy and potentially circumvent resistance. These include combining this compound with:
-
Other chemotherapeutic agents: Such as docetaxel, which has shown synergistic effects.
-
Immune checkpoint inhibitors: (e.g., PD-1/PD-L1 inhibitors) to leverage this compound's immunomodulatory properties.
-
Radiotherapy: To potentially re-sensitize tumors to immunotherapy.
In a laboratory setting, co-treatment with inhibitors of ABC transporters (e.g., verapamil) or modulators of relevant signaling pathways could be explored to overcome suspected resistance mechanisms.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our cancer cell line.
This is the most direct evidence of developing resistance. The following table outlines potential causes and suggested actions.
| Potential Cause | Suggested Troubleshooting Steps |
| Overexpression of ABC transporters (e.g., P-glycoprotein) | 1. Gene and Protein Expression Analysis: - RT-qPCR: Measure the mRNA levels of ABCB1 (MDR1), ABCC1 (MRP1), and ABCG2 (BCRP) in your resistant and parental cell lines. - Western Blot: Analyze the protein expression levels of P-gp, MRP1, and BCRP.2. Functional Assay: - Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp). A reversal of resistance (decreased IC50) would indicate the involvement of that transporter. |
| Alterations in β-tubulin isotype expression | 1. Gene and Protein Expression Analysis: - RT-qPCR: Quantify the mRNA levels of different β-tubulin isotypes, with a focus on class III β-tubulin (TUBB3). - Western Blot: Assess the protein levels of class III β-tubulin.2. Cellular Localization: - Immunofluorescence: Visualize the microtubule network and the expression of class III β-tubulin in both parental and resistant cells. |
| Changes in downstream signaling pathways | 1. Pathway Activation Analysis: - Western Blot: Examine the phosphorylation status of key proteins in pathways downstream of GEF-H1, such as RhoA, JNK, and components of the MAPK/ERK pathway, in the presence and absence of this compound. |
| Experimental variability | 1. Standardize Procedures: - Ensure consistent cell passage number, seeding density, and confluence. - Prepare fresh drug dilutions for each experiment and avoid repeated freeze-thaw cycles. - Include appropriate controls (parental cell line, vehicle control) in every assay. |
Hypothetical Data: Characterization of a this compound-Resistant Cell Line
The following table presents hypothetical data from experiments characterizing a newly developed this compound-resistant cell line (Res-Cell) compared to its parental counterpart (Par-Cell).
| Parameter | Parental Cell Line (Par-Cell) | Resistant Cell Line (Res-Cell) | Fold Change |
| This compound IC50 (nM) | 15 | 180 | 12 |
| This compound + Verapamil (1 µM) IC50 (nM) | 12 | 25 | 2.1 |
| ABCB1 (MDR1) mRNA Expression (Relative) | 1.0 | 15.2 | 15.2 |
| P-glycoprotein Protein Expression (Relative) | 1.0 | 12.5 | 12.5 |
| TUBB3 mRNA Expression (Relative) | 1.0 | 1.2 | 1.2 |
| Phospho-ERK/Total ERK Ratio (Basal) | 1.0 | 2.5 | 2.5 |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes the gradual dose-escalation method to generate a this compound-resistant cancer cell line.
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, WST-1).
-
Initiation of Resistance Induction: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the this compound concentration by 1.5- to 2-fold.
-
If significant cell death occurs, maintain the cells at the current concentration until the growth rate recovers.
-
-
Monitoring Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.
-
Clonal Selection: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), perform single-cell cloning by limiting dilution to establish a homogenous resistant cell line.
-
Characterization and Maintenance: Expand the resistant clones and confirm their IC50. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype.
Protocol 2: Western Blot for ABC Transporters and Signaling Proteins
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-glycoprotein, MRP1, BCRP, β-tubulin isotypes, total and phosphorylated forms of ERK, JNK, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: this compound's mechanism and potential resistance pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for developing and studying this compound resistance.
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for this compound resistance.
References
- 1. onclive.com [onclive.com]
- 2. This compound | BeyondSpring [beyondspringpharma.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. BeyondSpring Announces First Patient Dosed in a Triple Combination Study with this compound, PD-1/PD-L1 Inhibitor and Radiotherapy for the Reversal of Resistance to PD-1/PD-L1 Inhibitors in Patients with Advanced Solid Tumors | BeyondSpring [beyondspringpharma.com]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering adverse events in animal studies involving Plinabulin. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective immunomodulating microtubule-binding agent (SIMBA)[1]. It binds to the colchicine-binding site of tubulin, leading to the release of the immune defense protein GEF-H1[2][3]. This activation of GEF-H1 triggers a signaling pathway that results in the maturation of dendritic cells, which in turn activates T-cells, contributing to its anti-cancer effects[2][3]. Additionally, this compound has been shown to have direct anti-mitotic and anti-angiogenic activities.
Q2: What are the most commonly reported adverse events associated with this compound in animal studies?
Based on preclinical and clinical observations, the most common adverse events associated with this compound are gastrointestinal (GI) side effects and transient hypertension. Myelosuppression has also been noted, although this compound is also developed to prevent chemotherapy-induced neutropenia.
Troubleshooting Guides
Issue 1: Gastrointestinal Distress (Diarrhea, Weight Loss)
Q: My mice/rats are experiencing diarrhea and weight loss after this compound administration. How should I manage this?
A: Gastrointestinal (GI) toxicity is a known potential side effect of this compound in animal studies. Proper monitoring and supportive care are crucial for animal welfare and data integrity.
Recommended Actions & Experimental Protocols:
-
Monitoring:
-
Frequency: Monitor animals at least twice daily after this compound administration, especially during the first 72 hours.
-
Parameters:
-
Body Weight: Record daily body weight. A loss of >15-20% from baseline is a common endpoint.
-
Fecal Consistency: Use a scoring system to quantify diarrhea severity (see Table 1).
-
Dehydration: Assess skin turgor and general appearance.
-
Behavioral Changes: Note any signs of lethargy, hunched posture, or reduced activity.
-
-
-
Supportive Care:
-
Hydration: Provide supplemental hydration with subcutaneous injections of sterile, warmed (37°C) fluids such as 0.9% saline or Lactated Ringer's solution. A typical volume is 1-2 mL per 25g mouse.
-
Nutritional Support: Provide a highly palatable and digestible diet. Wet mash or nutritional gel supplements can encourage eating.
-
Anti-diarrheal Treatment (with veterinary consultation):
-
Loperamide: Can be administered to reduce GI motility. A potential starting dose for mice is 0.1-0.2 mg/kg subcutaneously every 8-12 hours. Note: This is a general recommendation and should be adjusted based on the severity and specific experimental protocol.
-
Probiotics: Some studies on chemotherapy-induced diarrhea suggest that probiotics can be beneficial. Commercially available rodent-specific probiotics can be added to the drinking water.
-
-
Data Presentation: Diarrhea Scoring and Body Weight Monitoring
Table 1: Fecal Consistency Scoring for Rodents
| Score | Description of Feces |
| 0 | Normal, well-formed pellets |
| 1 | Soft, formed pellets |
| 2 | Very soft, unformed feces (paste-like) |
| 3 | Watery diarrhea |
Table 2: Example Body Weight Changes in Mice with Drug-Induced GI Toxicity
| Treatment Group | Day 0 (g) | Day 1 (g) | Day 2 (g) | Day 3 (g) | % Change (Day 0-3) |
| Vehicle Control | 25.2 ± 0.5 | 25.4 ± 0.6 | 25.5 ± 0.5 | 25.6 ± 0.7 | +1.6% |
| This compound (Low Dose) | 25.0 ± 0.4 | 24.5 ± 0.5 | 24.1 ± 0.6 | 23.8 ± 0.7 | -4.8% |
| This compound (High Dose) | 25.3 ± 0.6 | 24.2 ± 0.7 | 23.0 ± 0.8 | 21.9 ± 0.9 | -13.4% |
| Data are representative and will vary based on dose, species, and strain. |
Experimental Workflow for Managing GI Distress
Issue 2: Transient Hypertension
Q: I need to monitor for transient hypertension in my animal studies with this compound. What is the recommended procedure?
A: Transient hypertension has been observed in clinical studies of this compound. Monitoring blood pressure in preclinical models is important, especially at higher doses.
Recommended Actions & Experimental Protocols:
-
Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff plethysmography is the most common and well-established method for conscious rodents. This method avoids the stress and confounding effects of anesthesia.
-
Acclimation: It is critical to acclimate the animals to the restraining device and tail-cuff procedure for several days before the start of the study to obtain accurate baseline readings and minimize stress-induced hypertension.
-
Procedure:
-
Place the rodent in a restraining device on a warming platform to increase blood flow to the tail.
-
Position the tail cuff and sensor appropriately on the tail.
-
Record systolic and diastolic blood pressure. Obtain at least 3-5 stable readings per session and average them.
-
-
Timing: Measure blood pressure at baseline (pre-dose), and then at time points post-Plinabulin administration where peak plasma concentrations are expected (e.g., 15, 30, 60, and 120 minutes post-IV injection).
-
-
Management of Severe Hypertension (if observed):
-
In a research setting, the primary goal is to characterize the hypertensive effect. If blood pressure reaches severe levels that compromise animal welfare (e.g., >180/120 mmHg in rats), consultation with a veterinarian is necessary.
-
For therapeutic intervention in cases of severe, sustained hypertension, antihypertensive agents used in rodent models include ACE inhibitors or calcium channel blockers, but their use would be a confounding factor and should only be considered for animal welfare reasons under veterinary guidance.
-
Data Presentation: Blood Pressure Monitoring
Table 3: Representative Blood Pressure Data in Rats Following this compound Administration
| Time Point | Vehicle Control (mmHg) | This compound (mg/kg) (mmHg) |
| Systolic / Diastolic | Systolic / Diastolic | |
| Pre-dose | 125 ± 5 / 85 ± 4 | 127 ± 6 / 86 ± 5 |
| 15 min post-dose | 128 ± 6 / 87 ± 5 | 155 ± 8 / 105 ± 7 |
| 30 min post-dose | 127 ± 5 / 86 ± 4 | 162 ± 9 / 110 ± 8 |
| 60 min post-dose | 126 ± 6 / 85 ± 5 | 148 ± 7 / 100 ± 6 |
| 120 min post-dose | 125 ± 5 / 84 ± 4 | 135 ± 6 / 92 ± 5 |
| Data are hypothetical and for illustrative purposes. |
Signaling Pathway and Experimental Workflow
References
Improving the therapeutic index of Plinabulin in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plinabulin in combination therapies.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective immunomodulating microtubule-binding agent (SIMBA).[1][2] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This disruption triggers the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1).[3] The activation of GEF-H1 initiates a downstream signaling cascade that results in the maturation of dendritic cells (DCs) and subsequent activation of tumor antigen-specific T-cells, leading to a durable anti-cancer immune response.[3][4] Additionally, this compound has direct anti-mitotic and anti-angiogenic effects on cancer cells.[3] It also has a role in preventing chemotherapy-induced neutropenia (CIN) by protecting hematopoietic stem and progenitor cells in the bone marrow.[3]
Q2: In which combination therapies is this compound currently being investigated?
A2: this compound is being investigated in several combination therapies, most notably with:
-
Docetaxel (B913): For the treatment of non-small cell lung cancer (NSCLC).[1][2][5]
-
Pegfilgrastim (Neulasta): For the prevention of chemotherapy-induced neutropenia (CIN).[6][7][8]
-
PD-1/PD-L1 inhibitors (e.g., Pembrolizumab) and chemotherapy: For various solid tumors to overcome acquired resistance to immune checkpoint inhibitors.[3][9]
-
Radiotherapy and PD-1 inhibitors: In patients with advanced cancers who have progressed on prior immunotherapy.[3]
Q3: What are the most common adverse events associated with this compound in combination therapies?
A3: The most common treatment-emergent adverse events (TEAEs) observed in clinical trials with this compound combinations include myelosuppression, gastrointestinal side effects (such as nausea, vomiting, and diarrhea), and transient hypertension.[3][10] Infusion-related reactions have also been reported.[11]
For Researchers Using this compound + Docetaxel
Q4: What is the recommended dosing and administration schedule for the this compound and Docetaxel combination in NSCLC clinical trials?
A4: In the DUBLIN-3 trial, the regimen was as follows, administered in 21-day cycles:
-
Docetaxel: 75 mg/m² administered as an intravenous (IV) infusion on Day 1.[1][2][12]
-
This compound: 30 mg/m² administered as an IV infusion on Days 1 and 8.[1][2][12] On Day 1, the this compound infusion is typically started 60 minutes after the completion of the docetaxel infusion.[13]
Q5: What are the expected outcomes when adding this compound to Docetaxel for NSCLC?
A5: The addition of this compound to Docetaxel has been shown to significantly improve overall survival (OS), progression-free survival (PFS), and overall response rate (ORR) compared to Docetaxel alone in patients with EGFR wild-type NSCLC.[1][2][5] Furthermore, the combination significantly reduces the incidence of Grade 4 neutropenia.[2]
For Researchers Using this compound + Pegfilgrastim
Q6: What is the rationale for combining this compound with Pegfilgrastim for CIN prevention?
A6: this compound and G-CSFs like Pegfilgrastim have complementary mechanisms of action for preventing CIN.[6] this compound appears to offer protection against neutropenia in the first week of a chemotherapy cycle, while G-CSFs are more active in the second week.[8][14] The combination is intended to provide superior protection throughout the entire chemotherapy cycle.[14]
Q7: What was the dosing regimen in the PROTECTIVE-2 trial for the this compound and Pegfilgrastim combination?
A7: In the PROTECTIVE-2 trial for breast cancer patients receiving TAC chemotherapy, the dosing was as follows:
-
This compound: 40 mg administered as an IV infusion on Day 1.[6][7]
-
Pegfilgrastim: 6 mg administered subcutaneously on Day 2.[6][7]
Troubleshooting Guides
Managing Common Adverse Events
| Issue | Potential Cause | Troubleshooting/Management Strategy |
| Transient Hypertension | This compound infusion-related effect. | - Monitor blood pressure before, during, and after this compound infusion.- Hypertension is typically transient and resolves within 4-6 hours post-infusion without medication.[11]- For Grade 3/4 hypertension, consider slowing the infusion rate or temporarily interrupting the infusion. Symptomatic treatment may be administered as per institutional guidelines. |
| Infusion-Related Reactions (IRRs) | Hypersensitivity to this compound or its formulation components. | - Premedication with corticosteroids (e.g., dexamethasone) is recommended.[13]- For Grade 1/2 IRRs, slow or stop the infusion and administer symptomatic treatment (e.g., antihistamines).[15]- For Grade 3/4 IRRs, permanently discontinue treatment and provide aggressive symptomatic management.[15] |
| Nausea and Vomiting | Common side effect of both this compound and combination chemotherapies. | - Administer prophylactic antiemetics before this compound infusion, especially on Day 8.[13]- If Grade >1 emesis persists after Day 8, consider a dose reduction of this compound to 20 mg/m².[13] |
| Severe Neutropenia | Expected side effect of myelosuppressive chemotherapy; this compound is intended to mitigate this. | - Monitor absolute neutrophil count (ANC) regularly, especially during the first cycle.- If severe neutropenia occurs despite this compound, ensure adherence to the correct dosing and administration schedule.- In combination with G-CSF, ensure G-CSF is administered on Day 2 as scheduled. |
Unexpected Experimental Results
| Issue | Potential Cause | Troubleshooting/Actionable Advice |
| Lower than expected anti-tumor efficacy in preclinical models. | - Suboptimal dosing or scheduling.- Tumor model resistance.- Issues with drug formulation or administration. | - Verify the dose and administration route of this compound and the combination agent.- Ensure the tumor model is appropriate (e.g., for NSCLC studies, consider EGFR wild-type models).- Confirm the stability and activity of the this compound formulation. |
| Lack of dendritic cell maturation or T-cell activation in vitro. | - Incorrect assay conditions.- Low concentration of this compound.- Non-responsive cell lines. | - Use appropriate positive controls (e.g., LPS for DC maturation).- Titrate the concentration of this compound to determine the optimal dose for your cell system.- Confirm the expression of necessary signaling components (e.g., GEF-H1) in the cell lines used. |
| Inconsistent results in CIN prevention assays. | - Variability in the myelosuppressive effects of the chemotherapy agent.- Timing of this compound administration.- Animal model variability. | - Standardize the preparation and administration of the chemotherapeutic agent.- Administer this compound approximately 30 minutes after chemotherapy as per clinical trial protocols.[14]- Increase the number of animals per group to account for biological variability. |
Data Presentation
Table 1: Efficacy Data from the DUBLIN-3 Trial (this compound + Docetaxel vs. Docetaxel alone in NSCLC)
| Endpoint | This compound + Docetaxel (n=278) | Docetaxel + Placebo (n=281) | Hazard Ratio (HR) / Difference | p-value |
| Median Overall Survival (OS) | 10.5 months | 9.4 months | HR: 0.82 (95% CI: 0.68-0.99) | 0.0399[10] |
| 24-Month OS Rate | 22.1% | 12.5% | - | <0.01[2] |
| 36-Month OS Rate | 11.7% | 5.3% | - | 0.04[2] |
| Median Progression-Free Survival (PFS) | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | - | <0.01[2] |
| Overall Response Rate (ORR) | 14.0% | 8.5% | Difference: 5.5% (95% CI: 0.26-10.72) | 0.0404[5] |
| Incidence of Grade 4 Neutropenia | 5.3% | 27.8% | - | <0.0001[2] |
Table 2: Efficacy Data from the PROTECTIVE-2 Trial (this compound + Pegfilgrastim vs. Pegfilgrastim alone for CIN)
| Endpoint | This compound + Pegfilgrastim (n=111) | Pegfilgrastim + Placebo (n=110) | p-value |
| Rate of Prevention of Grade 4 Neutropenia in Cycle 1 | 31.5% (experienced G4 neutropenia) | 13.6% (experienced G4 neutropenia) | 0.0015[6][7] |
Experimental Protocols
Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay
-
Cell Culture: Culture human monocyte-derived DCs (moDCs) or a suitable DC cell line.
-
Treatment: Treat the DCs with varying concentrations of this compound for 24-48 hours. Include a positive control (e.g., Lipopolysaccharide - LPS) and a vehicle control.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, CD83, and MHC Class II.[16]
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the percentage of cells expressing high levels of the maturation markers in the this compound-treated groups compared to the controls. An increase in the expression of these markers indicates DC maturation.[16]
Protocol 2: Mixed Lymphocyte Reaction (MLR) for T-Cell Activation
-
DC Preparation: Treat DCs with this compound as described in Protocol 1 to induce maturation.
-
Co-culture: Co-culture the this compound-treated DCs with allogeneic CD4+ or CD8+ T-cells.
-
Proliferation Assay:
-
After 3-5 days of co-culture, assess T-cell proliferation using a standard method such as CFSE dilution by flow cytometry or a [³H]-thymidine incorporation assay.
-
-
Cytokine Analysis:
-
Collect the supernatant from the co-culture and measure the levels of T-cell-related cytokines (e.g., IFN-γ, IL-2) using ELISA or a multiplex bead array.
-
-
Data Analysis: An increase in T-cell proliferation and pro-inflammatory cytokine production in the presence of this compound-treated DCs indicates enhanced T-cell activation.
Visualizations
Caption: this compound's signaling pathway leading to anti-tumor immunity.
Caption: Experimental workflow for assessing dendritic cell maturation.
Caption: Logical relationship for combination CIN prevention.
References
- 1. BeyondSpring Announces Positive Topline Results from its DUBLIN-3 Registrational Trial of this compound in Combination with Docetaxel for the Treatment of 2nd/3rd Line Non-Small Cell Lung Cancer (NSCLC) with EGFR Wild Type | BeyondSpring [beyondspringpharma.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. This compound | BeyondSpring [beyondspringpharma.com]
- 4. New Data Highlights BeyondSpring’s this compound as a Highly Effective Agent for Preventing Chemotherapy-Induced Neutropenia, with Potential to Reduce Clinical Resources for COVID-19 | BeyondSpring [beyondspringpharma.com]
- 5. The DUBLIN-3 Study: The Treatment Combination of this compound, Docetaxel is Effective at Treating NSCL | Docwire News [docwirenews.com]
- 6. BeyondSpring Announces Positive Topline Results from its PROTECTIVE-2 Phase 3 Registrational Trial of this compound in Combination with Pegfilgrastim for Prevention of Chemotherapy-Induced Neutropenia | BeyondSpring [beyondspringpharma.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. targetedonc.com [targetedonc.com]
- 9. BeyondSpring Presents Updated Efficacy Results from a Phase 2 IIT Study of Triple IO Combo of Pembrolizumab plus this compound/Docetaxel in Metastatic NSCLC after Progressing on Prior Immune Checkpoint Inhibitors at the 39th SITC Annual Meeting | BeyondSpring [beyondspringpharma.com]
- 10. This compound plus docetaxel versus docetaxel in patients with non-small-cell lung cancer after disease progression on platinum-based regimen (DUBLIN-3): a phase 3, international, multicentre, single-blind, parallel group, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BeyondSpring Presents Final Data Analysis of DUBLIN-3 Phase 3 Study in 2L/3L EGFR Wild-type NSCLC at ESMO Congress 2024 | BeyondSpring [beyondspringpharma.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dendritic Cell (DC) Assays - Dendritic Cell (DC) Assays - ICE Bioscience [en.ice-biosci.com]
Addressing variability in Plinabulin experimental results
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide clear guidance on methodologies.
Frequently Asked Questions (FAQs)
Q1: What is Plinabulin and its primary mechanism of action?
This compound is a novel, first-in-class, selective immunomodulating microtubule-binding agent (SIMBA).[1][2] Its primary mechanism involves binding to the colchicine-binding site on β-tubulin, which leads to the destabilization of the microtubule network.[1][3] This disruption triggers the release of the guanine (B1146940) nucleotide exchange factor GEF-H1 from the microtubules. The release of GEF-H1 activates downstream signaling pathways, including the JNK pathway, which results in dendritic cell (DC) maturation, T-cell activation, and M1-like macrophage polarization, contributing to its anti-cancer and immune-enhancing effects.
Q2: How does this compound's interaction with tubulin differ from other microtubule-targeting agents like taxanes or vinca (B1221190) alkaloids?
Unlike conventional tubulin binding agents such as taxanes (which stabilize microtubules) or vinca alkaloids (which also destabilize them), this compound's interaction is reversible and transient. It binds to a distinct pocket on β-tubulin and does not alter the unbound structure of tubulin. This unique binding kinetic results in a differentiated safety profile and distinct biological activities, particularly its immune-modulating effects, which are not prominent with traditional microtubule agents.
Q3: What is the significance of GEF-H1 release in this compound's activity?
The release of GEF-H1 is a critical event in this compound's mechanism. Once freed from microtubules, GEF-H1 activates a signaling cascade that is essential for its immunomodulatory functions. This leads to the maturation of dendritic cells, which are potent antigen-presenting cells. Mature dendritic cells then activate tumor antigen-specific T-cells, leading to a durable anti-cancer immune response. This pathway is also required for JNK activation, which promotes M1 (pro-inflammatory) macrophage polarization and apoptosis in cancer cells.
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability (e.g., MTT, XTT) Assay Results
Q: My IC₅₀ values for this compound vary significantly between experiments. What could be the cause?
A: Variability in IC₅₀ values is a common issue in cell-based assays and can stem from several sources. Consider the following factors:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Seeding Density: Inconsistent initial cell seeding density is a major source of variability. Ensure a uniform single-cell suspension and optimize the cell density to ensure cells are still in logarithmic growth at the end of the experiment.
-
Reagent Quality and Preparation: Ensure this compound is fully dissolved and use fresh dilutions for each experiment. The quality and concentration of assay reagents (e.g., MTT, DMSO) should be consistent.
-
Incubation Time: The timing of this compound treatment and the final assay readout must be kept consistent across all experiments.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for experimental data or ensure proper incubation conditions to minimize these effects.
Guide 2: High Variability in Apoptosis (e.g., Annexin V) Assays
Q: I am observing inconsistent levels of apoptosis after this compound treatment. What are the potential causes?
A: Apoptosis is a complex process, and variability can arise from both biological and technical factors.
-
Non-genetic Cell-to-Cell Variability: Even in a clonal population, individual cells can have different levels of key apoptosis-regulating proteins (e.g., Bcl-2 family members). This pre-existing heterogeneity is a primary cause of differing responses to apoptotic stimuli. The majority of this variability occurs in the steps leading up to mitochondrial outer membrane permeabilization (MOMP).
-
Cell Cycle Position: A cell's position in the cell cycle can influence its susceptibility to apoptosis. Since this compound can induce mitotic arrest, ensure your analysis accounts for cell cycle effects.
-
Cell Harvesting Technique: The method used to detach adherent cells can significantly impact results. Harsh enzymatic treatments (like high-concentration trypsin) can damage cell membranes, leading to false positives in Annexin V assays. Consider using a gentler enzyme like Accutase or TrypLE, or mechanical dissociation if possible.
-
Flow Cytometry Gating: Inconsistent gating strategies in flow cytometry analysis can lead to variable results. Use standardized gating protocols based on unstained and single-stain controls.
-
Timing of Analysis: The kinetics of apoptosis can vary. Perform a time-course experiment to identify the optimal endpoint for measuring apoptosis in your specific cell model after this compound treatment.
Guide 3: Difficulty Reproducing Microtubule Polymerization Assay Results
Q: My in vitro tubulin polymerization assay shows variable inhibition with this compound. How can I improve reproducibility?
A: In vitro tubulin polymerization assays are sensitive to subtle changes in experimental conditions.
-
Tubulin Quality: Use high-purity (>99%), polymerization-competent tubulin. Avoid repeated freeze-thaw cycles of the tubulin stock.
-
Temperature Control: Tubulin polymerization is highly temperature-dependent. Ensure the spectrophotometer or plate reader maintains a stable 37°C. Pre-warm all buffers and the microplate to prevent condensation and temperature fluctuations.
-
Buffer Composition: The assay buffer (e.g., PIPES buffer) composition, including pH, Mg²⁺, and GTP concentrations, is critical. Prepare buffers carefully and consistently.
-
Compound Precipitation: High concentrations of test compounds can sometimes precipitate in the assay buffer, causing light scattering that mimics polymerization. Run a control with this compound in buffer without tubulin to check for precipitation.
-
Pipetting Accuracy: Inaccurate pipetting, especially of viscous glycerol-containing buffers or small volumes of compound, can introduce significant error.
Data Summaries
Table 1: this compound Activity in Preclinical Models
| Assay Type | Model System | IC₅₀ (Concentration for 50% Inhibition) | Reference |
| Tubulin Polymerization (cell-free) | Purified porcine brain tubulin | 2.4 µM | |
| Mitotic Inhibition (cellular) | MCF-7 breast cancer cells | 17 nM |
Table 2: Key Efficacy Outcomes from Phase 3 DUBLIN-3 Trial (Advanced NSCLC)
| Endpoint | This compound + Docetaxel | Docetaxel + Placebo | Hazard Ratio (HR) / p-value |
| Median Overall Survival (OS) | 10.5 months | 9.4 months | HR: 0.82; p = 0.0399 |
| 24-month OS Rate | 22.1% | 12.5% | p < 0.01 |
| 36-month OS Rate | 11.7% | 5.3% | p = 0.04 |
| Incidence of Grade 4 Neutropenia | 5.3% | 27.8% | p < 0.0001 |
Table 3: Key Efficacy Outcomes from Phase 3 PROTECTIVE-2 Trial (Chemotherapy-Induced Neutropenia)
| Endpoint | This compound + Pegfilgrastim | Pegfilgrastim Alone | p-value |
| Prevention of Grade 4 Neutropenia (Cycle 1) | 13.6% | 31.5% | p = 0.0015 |
| Incidence of Neutropenia (All Grades) | 21.6% | 46.4% | p = 0.0001 |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity)
This protocol is adapted from standard methods for measuring microtubule assembly.
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a fresh 10 mM stock of GTP in polymerization buffer.
-
Prepare this compound dilutions at 2x the final desired concentration in polymerization buffer.
-
Keep purified tubulin protein (>99% pure) on ice.
-
-
Assay Procedure:
-
Pre-chill a 96-well clear-bottom plate on ice.
-
On ice, add 50 µL of 2x this compound dilutions (or vehicle control) to appropriate wells.
-
Add 50 µL of a cold tubulin/GTP mix (e.g., final concentration of 2 mg/mL tubulin, 1 mM GTP) to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance (turbidity) at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time for each concentration.
-
Analyze the polymerization curves to determine the effect of this compound on the lag phase, polymerization rate (slope), and maximum polymer mass (plateau).
-
Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol provides a general framework for assessing apoptosis.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and vehicle control) for the predetermined optimal time.
-
-
Cell Harvesting:
-
Collect the cell culture supernatant (which contains detached apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Add a gentle dissociation reagent (e.g., TrypLE) and incubate briefly until cells detach.
-
Combine the detached cells with the supernatant from step 1 and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1x Annexin V Binding Buffer to each sample.
-
-
Analysis:
-
Analyze samples by flow cytometry within one hour.
-
Use unstained, Annexin V only, and PI/7-AAD only controls to set compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Signaling Pathway Visualizations
References
Plinabulin Formulation for Intravenous Administration in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the intravenous (IV) administration of Plinabulin in animal models. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intravenous administration of this compound in animal models?
A1: Several vehicles have been successfully used for the intravenous administration of this compound in preclinical studies. A commonly reported and recommended vehicle is a sterile 5% dextrose solution (D5W)[1]. Another formulation that has been documented involves a mixture of 7.1% Tween 80, 25.5% propylene (B89431) glycol, and 67.4% D5W. For clinical trials, this compound has been diluted in D5W for a 30-minute intravenous infusion[2].
Q2: What is a typical dosage of this compound for intravenous administration in mice?
A2: A frequently used intravenous dosage of this compound in mouse models is 7.5 mg/kg[1]. However, the optimal dose may vary depending on the specific animal model and experimental objectives.
Q3: How should this compound be prepared for intravenous injection?
A3: While specific protocols can vary, a general guideline for preparing this compound for IV injection involves dissolving the compound in a suitable vehicle to the desired concentration. For in vivo studies, it is recommended to prepare the working solution fresh on the same day of use. If precipitation occurs during preparation, gentle heating and/or sonication may be used to aid dissolution[3]. Always ensure the final solution is clear and free of particulates before administration.
Q4: What is the mechanism of action of this compound?
A4: this compound is a small molecule that acts as a microtubule-depolymerizing agent. It binds to the colchicine-binding site of β-tubulin, preventing its polymerization into microtubules[4]. This disruption of the microtubule network leads to the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), which in turn activates a signaling cascade involving the c-Jun N-terminal kinase (JNK) pathway. This activation is crucial for the maturation of dendritic cells and the subsequent activation of an anti-tumor immune response.
Q5: Are there any known adverse events associated with intravenous this compound administration in animals?
A5: While specific adverse event profiles for this compound in animal models are not extensively detailed in publicly available literature, general adverse events associated with intravenous injections in animals can include local site reactions (redness, swelling), and systemic reactions. In clinical trials with human patients, some reported side effects have included gastrointestinal issues and transient hypertension. Close monitoring of animals post-administration for any signs of distress is crucial.
Data Presentation
This compound Formulation and Administration Summary
| Parameter | Details | Reference(s) |
| Vehicle for IV Injection | 5% Dextrose in Water (D5W) | |
| 7.1% Tween 80, 25.5% Propylene Glycol, 67.4% D5W | ||
| Typical IV Dosage (Mice) | 7.5 mg/kg | |
| Administration Route | Intravenous (IV), Intraperitoneal (IP) | |
| Infusion Time (Clinical) | 30 minutes |
In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference(s) |
| IC50 (Tubulin Polymerization) | 2.4 µM | Cell-free assay | |
| IC50 (Vascular Disruption) | 9.8 nM | HT-29 cells |
Experimental Protocols
Recommended Protocol for Preparation of this compound for Intravenous Administration
This protocol is a synthesis of information from multiple sources for preclinical research.
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Determine the total volume of this compound solution needed and the required concentration based on the number of animals and the target dose (e.g., 7.5 mg/kg).
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder in a sterile vial.
-
Reconstitution: Add a small volume of the D5W vehicle to the vial containing the this compound powder.
-
Dissolution: Vortex the vial vigorously to dissolve the powder. If the powder does not fully dissolve, gentle warming or sonication can be applied. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Final Dilution: Once the this compound is fully dissolved, add the remaining volume of D5W to achieve the final desired concentration.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Administration: Use the freshly prepared, sterile solution for intravenous injection into the animal model. It is recommended to use the solution on the day of preparation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation | - Low solubility in the chosen vehicle. - Incorrect solvent ratio. - Low temperature. | - Gently warm the solution while vortexing. - Use a sonicator to aid dissolution. - Consider a co-solvent system (e.g., with a small percentage of DMSO or another suitable solvent), but ensure its compatibility and safety for in vivo use. |
| Cloudy or discolored solution after preparation | - Incomplete dissolution. - Contamination. - Degradation of the compound. | - Ensure complete dissolution by vortexing or sonication. - If contamination is suspected, discard the solution and prepare a fresh batch using aseptic techniques. - Prepare the solution fresh before each experiment to minimize degradation. |
| Animal shows signs of distress during or after injection (e.g., lethargy, rapid breathing) | - Too rapid injection rate. - High concentration of the drug. - Adverse reaction to the vehicle or drug. | - Administer the injection slowly and steadily. - Consider diluting the drug to a lower concentration and increasing the injection volume (within acceptable limits for the animal). - Monitor the animal closely. If adverse reactions persist, consult with a veterinarian and consider adjusting the formulation or dose. |
| Difficulty in administering the full dose intravenously | - Small vein size. - Vein collapse. - Improper needle placement. | - Use an appropriate needle gauge for the animal's size. - Ensure proper restraint and technique for IV injection. - If repeated IV attempts are unsuccessful, consider alternative administration routes if appropriate for the experimental design (e.g., intraperitoneal), noting that this will alter the pharmacokinetic profile. |
Mandatory Visualizations
Caption: Experimental workflow for this compound IV administration.
References
Technical Support Center: Managing Plinabulin-Induced Side Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing side effects associated with Plinabulin in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in preclinical models?
A1: this compound is a small molecule, first-in-class selective immunomodulating microtubule-binding agent (SIMBA)[1][2]. Its primary mechanism of action involves binding to the colchicine-binding site of β-tubulin, which leads to the release of the guanine (B1146940) nucleotide exchange factor-H1 (GEF-H1)[1][3]. The release of GEF-H1 activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which results in the maturation of dendritic cells (DCs), activation of T-cells, and M1 macrophage polarization[3][4][5]. This immune-enhancing effect contributes to its anti-cancer properties. Additionally, this compound has direct anti-mitotic and vascular-disrupting activities[3].
Q2: What are the most common side effects of this compound observed in preclinical models?
A2: Based on preclinical and clinical observations, the most commonly reported side effects associated with this compound include gastrointestinal issues such as nausea, vomiting, and diarrhea[6]. Myelosuppression, specifically neutropenia, is a known effect of many cancer chemotherapies, and this compound is being developed to prevent chemotherapy-induced neutropenia (CIN)[2][7][8]. Other potential side effects may include transient hypertension[3]. It is important to note that this compound has been associated with less bone pain compared to G-CSF, the standard of care for CIN[2].
Q3: How does this compound's mechanism in preventing chemotherapy-induced neutropenia (CIN) differ from that of G-CSF?
A3: this compound's mechanism for preventing CIN is distinct from that of Granulocyte-Colony Stimulating Factor (G-CSF). While G-CSF stimulates the production and release of neutrophils from the bone marrow, this compound appears to work by reversing the chemotherapy-induced block in the differentiation of bone marrow cells into neutrophils. Preclinical studies suggest that this compound boosts the number of hematopoietic stem/progenitor cells (HSPCs) early after chemotherapy[3]. Furthermore, this compound does not appear to increase endogenous G-CSF levels in the bone marrow or plasma[8].
Troubleshooting Guide
Issue 1: Unexpected severity of neutropenia in combination studies with other chemotherapeutic agents.
-
Question: We are observing a greater than expected drop in absolute neutrophil count (ANC) in our mouse model when combining this compound with a novel chemotherapeutic agent. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Potential Cause 1: Synergistic Myelosuppression. While this compound is developed to prevent CIN, the combined myelosuppressive effects of this compound and your novel agent might be greater than anticipated.
-
Troubleshooting Steps:
-
Dose De-escalation: Consider reducing the dose of either your novel chemotherapeutic agent or this compound in a systematic manner to identify a better-tolerated combination dose.
-
Staggered Dosing: Evaluate if staggering the administration of the two drugs (e.g., administering this compound 24 hours before or after the chemotherapeutic agent) can mitigate the severe neutropenia.
-
Monitor Hematopoietic Stem and Progenitor Cells (HSPCs): Perform flow cytometry analysis of bone marrow to assess the impact of the combination therapy on different HSPC populations (e.g., LSK cells) to understand the mechanism of the enhanced myelosuppression.
-
-
Issue 2: Significant body weight loss in treated animals.
-
Question: Our mice are experiencing significant body weight loss (>15%) after treatment with this compound. How can we manage this and differentiate it from tumor-related cachexia?
-
Answer:
-
Potential Cause 1: Gastrointestinal (GI) Toxicity. this compound can cause GI side effects like diarrhea and nausea, leading to reduced food and water intake and subsequent weight loss.
-
Potential Cause 2: Systemic Toxicity. At higher doses, systemic toxicity can also contribute to weight loss.
-
Troubleshooting Steps:
-
Supportive Care: Provide supportive care to the animals, including supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food.
-
GI Toxicity Assessment: Implement a scoring system to monitor for signs of diarrhea (see Experimental Protocols section). Consider collecting fecal samples to assess for consistency and water content.
-
Dose Adjustment: If weight loss is severe and persistent, consider reducing the dose of this compound.
-
Tumor Burden Monitoring: In tumor-bearing models, carefully monitor tumor growth. Rapid tumor progression can lead to cancer cachexia, which can be a confounding factor. Compare the weight loss in tumor-bearing animals to non-tumor-bearing animals receiving the same treatment to differentiate between treatment-related toxicity and cachexia. Humane endpoints for weight loss should be strictly followed, with euthanasia of animals losing more than 20% of their body weight[5].
-
-
Issue 3: Acute adverse reactions following this compound administration.
-
Question: We are observing acute adverse reactions, such as lethargy or distress, in some animals immediately following intravenous (IV) injection of this compound. What could be the cause and how can we mitigate this?
-
Answer:
-
Potential Cause 1: Infusion Reaction. Rapid IV administration of some compounds can lead to infusion-related reactions.
-
Potential Cause 2: Formulation Issues. The formulation of this compound, if not prepared correctly, could contribute to acute toxicity.
-
Troubleshooting Steps:
-
Slower Infusion Rate: Administer the this compound solution more slowly over a longer period.
-
Formulation Check: Ensure that the vehicle used to dissolve this compound is appropriate and that the solution is clear and free of precipitates. Prepare fresh formulations for each experiment.
-
Route of Administration: If feasible for your experimental goals, consider alternative routes of administration, such as intraperitoneal (IP) injection, which may have a different toxicity profile.
-
Pre-treatment with Antihistamines: In some cases, pre-treatment with a non-steroidal anti-inflammatory drug (NSAID) or an antihistamine may help mitigate infusion reactions, but this should be carefully considered as it may interfere with the immunological effects of this compound.
-
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical Models
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| Mice (MC38 colon cancer) | 7.0 mg/kg | Peri-tumoral | Tumor growth inhibition, increased M1-like TAMs | [4] |
| Mice (KRAS-driven glioma) | 7.5 mg/kg (twice a week) | Intraperitoneal (i.p.) | Increased survival | [5] |
| Mice (with docetaxel) | 10 mg/kg or 20 mg/kg | Intraperitoneal (i.p.) | Reduced docetaxel-induced neutropenia | [6] |
| Rats (with docetaxel (B913) or cyclophosphamide) | 7.5 mg/kg | Intraperitoneal (i.p.) | Reduced chemotherapy-induced neutropenia | [7][8] |
Table 2: Preclinical Effects of this compound on Hematological Parameters
| Animal Model | Co-administered Chemotherapy | This compound Dose | Key Findings | Reference |
| Mice | Docetaxel (25 mg/kg) | 10 mg/kg and 20 mg/kg | Significantly reduced docetaxel-induced neutropenia at Day 5. Prevented the reduction in bone marrow neutrophil counts. | [6] |
| Rats | Docetaxel | 7.5 mg/kg | Consistently higher Absolute Neutrophil Count (ANC) 2-14 days post-treatment compared to docetaxel alone. | [8] |
| Rats | Cyclophosphamide | 7.5 mg/kg | Reduced neutropenia 2 days after dosing and a greater rise in ANC from 2 to 9 days after dosing. | [8] |
| Rats | Doxorubicin | 7.5 mg/kg | Prevented doxorubicin-induced neutropenia from 2 to 11 days after dosing. | [8] |
Experimental Protocols
Protocol 1: Assessment of Chemotherapy-Induced Neutropenia (CIN) in Mice
Objective: To evaluate the efficacy of this compound in preventing or reducing the severity and duration of neutropenia induced by a chemotherapeutic agent.
Materials:
-
C57BL/6 or BALB/c mice (age and sex-matched)
-
Chemotherapeutic agent (e.g., Docetaxel, 25 mg/kg)
-
This compound (e.g., 10 mg/kg or 20 mg/kg)
-
Vehicle for this compound and chemotherapy
-
EDTA-coated microtainer tubes for blood collection
-
Automated hematology analyzer
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, Chemotherapy alone, Chemotherapy + this compound). A typical group size is 8-10 mice.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., 50 µL) from each mouse via tail vein or retro-orbital sinus into an EDTA-coated tube.
-
Drug Administration:
-
Administer the chemotherapeutic agent (e.g., Docetaxel) via intravenous (IV) or intraperitoneal (IP) injection.
-
Administer this compound (or vehicle) one hour after the chemotherapy injection, typically via IP route[6].
-
-
Blood Sampling: Collect blood samples at predetermined time points post-treatment (e.g., Days 3, 4, 5, and 7) to monitor the neutrophil count.
-
Hematological Analysis: Analyze the blood samples using an automated hematology analyzer to determine the Absolute Neutrophil Count (ANC).
-
Data Analysis: Calculate the mean ANC for each group at each time point. The nadir (lowest point) of the ANC and the duration of severe neutropenia (e.g., ANC < 0.5 x 10^9/L) are key parameters to compare between groups.
Protocol 2: Monitoring Gastrointestinal Toxicity (Diarrhea) in Mice
Objective: To assess the incidence and severity of diarrhea as a potential side effect of this compound treatment.
Materials:
-
Mice undergoing treatment with this compound
-
Scoring chart for diarrhea
-
Absorbent paper or filter paper
Procedure:
-
Daily Observation: Observe the animals at least once daily for signs of diarrhea.
-
Fecal Examination:
-
Examine the area around the anus for fecal soiling.
-
Place the mouse on a clean sheet of absorbent paper and observe for the consistency of spontaneously passed feces.
-
-
Scoring: Use a standardized scoring system to grade the severity of diarrhea. An example is provided in Table 3.
-
Body Weight Monitoring: Record the body weight of each animal daily, as diarrhea can lead to dehydration and weight loss.
-
Hydration Status: Assess the hydration status of the animals by checking for skin turgor (skin tenting).
-
Data Recording: Maintain detailed records of the diarrhea score, body weight, and any other clinical signs for each animal.
Table 3: Example of a Diarrhea Scoring System for Mice
| Score | Description of Feces |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Pasty, semi-solid feces |
| 3 | Watery, liquid feces |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via GEF-H1 signaling.
Experimental Workflow for Assessing CIN
Caption: Workflow for a preclinical CIN study with this compound.
Troubleshooting Logic for Unexpected Weight Loss
Caption: Troubleshooting guide for this compound-induced weight loss.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Efficacy of this compound vs Pegfilgrastim for Prevention of Docetaxel-Induced Neutropenia in Patients With Solid Tumors: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BeyondSpring [beyondspringpharma.com]
- 4. This compound, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BeyondSpring Presents Lead Asset’s Mechanism Data for Prevention of Chemotherapy-Induced Neutropenia - BioSpace [biospace.com]
- 7. beyondspringpharma.com [beyondspringpharma.com]
- 8. This compound ameliorates neutropenia induced by multiple chemotherapies through a mechanism distinct from G-CSF therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Plinabulin's Binding to Tubulin Isotypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Plinabulin's binding to different tubulin isotypes, offering researchers, scientists, and drug development professionals valuable insights supported by experimental data. This compound, a novel small molecule, is a selective immunomodulating microtubule-binding agent (SIMBA) that demonstrates a unique mechanism of action by targeting tubulin, a key component of the cellular cytoskeleton.[1] This document details the differential binding affinity of this compound to various tubulin isotypes, the downstream signaling effects, and the experimental methodologies used for validation.
Executive Summary
This compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics.[1][2] Notably, research has revealed that this compound exhibits differential binding to various tubulin isotypes, with a more persistent binding to the βII-tubulin isotype compared to the βIII-tubulin isotype.[3] This selectivity is significant as the expression of different tubulin isotypes can influence the efficacy of microtubule-targeting anticancer agents. This guide presents a compilation of quantitative data from various experimental techniques, including X-ray crystallography, molecular dynamics simulations, and tubulin polymerization assays, to elucidate the nuances of this compound's interaction with tubulin isotypes.
Comparative Binding Affinity of this compound to Tubulin Isotypes
Experimental data from studies by La Sala et al. (2019) provide a quantitative comparison of this compound's binding to αβII and αβIII tubulin isotypes. The data, summarized in the table below, highlights the thermodynamic and kinetic differences in these interactions.
| Parameter | αβII-tubulin | αβIII-tubulin | Reference |
| Binding Free Energy (ΔGbind) | -36.28 ± 2.95 kcal/mol | -36.06 ± 3.47 kcal/mol | [4] |
| Mean Scaled Residence Time | 71.0 ± 10.0 ns | 52.7 ± 8.2 ns |
The binding free energy (ΔGbind) for this compound is very similar for both αβII and αβIII tubulin isotypes. However, the mean scaled residence time of this compound is significantly longer for the αβII-tubulin isotype, indicating a more stable and persistent binding to this particular isotype.
Inhibition of Tubulin Polymerization
This compound effectively inhibits tubulin polymerization, a key mechanism of its anticancer activity. The half-maximal inhibitory concentration (IC50) for this effect has been determined through in vitro tubulin polymerization assays.
| Parameter | Value | Reference |
| IC50 for Tubulin Polymerization Inhibition | 2.4 µM |
Experimental Protocols
The validation of this compound's binding to tubulin isotypes involves a multi-faceted approach employing several biophysical and biochemical techniques. Detailed methodologies for these key experiments are provided below.
X-ray Crystallography
This technique is used to determine the three-dimensional structure of this compound in complex with different tubulin isotypes, revealing the precise binding site and interactions.
Protocol:
-
Protein Expression and Purification: Express and purify recombinant human αβII and αβIII tubulin isotypes.
-
Co-crystallization:
-
Prepare a solution of the purified tubulin isotype.
-
Add a molar excess of this compound to the tubulin solution.
-
Screen for crystallization conditions using vapor diffusion (hanging drop or sitting drop) methods with various precipitants, buffers, and salt concentrations.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).
-
Solve the structure by molecular replacement using a known tubulin structure as a search model.
-
Refine the model against the experimental data, including the placement and refinement of the this compound molecule in the electron density map.
-
Surface Plasmon Resonance (SPR)
SPR is employed to measure the real-time kinetics of this compound binding to immobilized tubulin isotypes, providing data on association (kon) and dissociation (koff) rates.
Protocol:
-
Sensor Chip Preparation: Covalently immobilize purified αβII or αβIII tubulin isotype onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure association.
-
After the association phase, flow buffer over the chip to measure the dissociation of this compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of this compound to tubulin isotypes, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified tubulin isotype in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of this compound in the same buffer and load it into the injection syringe.
-
-
Titration:
-
Perform a series of injections of the this compound solution into the tubulin solution while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of binding for each injection.
-
Fit the binding isotherm to a suitable binding model to determine the stoichiometry (n), binding affinity (Ka), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from these values.
-
Tubulin Polymerization Assay
This assay measures the ability of this compound to inhibit the polymerization of tubulin into microtubules in vitro.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization (e.g., PEM buffer).
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
-
Monitoring Polymerization:
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule formation.
-
-
Data Analysis:
-
Determine the rate and extent of polymerization for each this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.
-
Signaling Pathway and Experimental Workflow
This compound's interaction with tubulin leads to the activation of downstream signaling pathways, most notably the GEF-H1 signaling cascade.
This compound-Induced GEF-H1 Signaling Pathway
This compound-mediated destabilization of microtubules leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). Activated GEF-H1 then promotes the exchange of GDP for GTP on RhoA, leading to the activation of downstream effectors such as ROCK and JNK. This signaling cascade plays a crucial role in the immunomodulatory effects of this compound, including the maturation of dendritic cells.
Caption: this compound-induced GEF-H1 signaling pathway.
Experimental Workflow for Validating this compound's Binding to Tubulin Isotypes
The following diagram illustrates a logical workflow for the comprehensive validation of this compound's binding to different tubulin isotypes.
Caption: Experimental workflow for validating this compound-tubulin isotype binding.
This comprehensive guide provides a detailed overview of the current understanding of this compound's interaction with different tubulin isotypes, supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research into the development and application of this compound and other microtubule-targeting agents.
References
A Comparative Analysis of Plinabulin and Other Tubulin Inhibitors: A Guide for Researchers
This guide provides a detailed comparison of Plinabulin, a novel selective immunomodulating microtubule-binding agent (SIMBA), with other classes of tubulin inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Tubulin-Targeting Agents
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for critical cellular functions, including mitosis, cell structure, and intracellular transport.[1] Their dynamic nature makes them a key target for anticancer therapies.[1] Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.[1] this compound represents a new class of microtubule-interfering agents with a unique mechanism of action that differentiates it from conventional tubulin-targeting drugs like taxanes, vinca (B1221190) alkaloids, and colchicine (B1669291).[2]
Comparative Mechanism of Action
Unlike conventional agents that primarily rely on disrupting microtubule dynamics to induce mitotic arrest, this compound exhibits a multi-faceted mechanism that includes direct anti-cancer effects and significant immune-modulatory activity.[2]
Binding Site and Effect on Microtubule Dynamics:
This compound binds to a distinct site in the colchicine-binding pocket of β-tubulin. This interaction prevents the polymerization of tubulin heterodimers into microtubules. While other agents like colchicine bind to the same pocket, this compound's binding kinetics and interaction profile are different, which may contribute to its distinct biological activities and favorable safety profile. In contrast, taxanes (e.g., paclitaxel, docetaxel) bind to a different site on β-tubulin, promoting polymerization and stabilizing microtubules. Vinca alkaloids bind to the vinca domain, inhibiting polymerization and leading to microtubule disassembly.
Immune-Oncology and Anti-Neutropenic Effects:
A key differentiator for this compound is its ability to modulate the immune system. By binding to tubulin, this compound triggers the release and activation of the immune defense protein Guanine Nucleotide Exchange Factor-H1 (GEF-H1). This initiates a signaling cascade, primarily through the JNK pathway, leading to the maturation of dendritic cells (DCs). Mature DCs are more effective at presenting tumor antigens, which in turn activates tumor-specific T-cells to attack cancer cells. This compound also promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor M1 phenotype.
This GEF-H1-mediated signaling is also implicated in this compound's ability to prevent chemotherapy-induced neutropenia (CIN). It is proposed to protect hematopoietic stem and progenitor cells in the bone marrow from chemotherapy-induced damage. This mechanism is distinct from that of granulocyte-colony stimulating factors (G-CSFs), the current standard of care for CIN.
Quantitative Performance Data
The following tables summarize quantitative data from preclinical and clinical studies, comparing the performance of this compound with other agents.
Table 1: Comparative In Vitro Tubulin Polymerization Inhibition This table shows the half-maximal inhibitory concentration (IC50) for this compound compared to colchicine in a cell-free tubulin polymerization assay.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| This compound | 2.4 ± 0.4 | |
| Colchicine | 7.6 ± 2.4 |
Data from a cell-free model system measuring turbidity.
Table 2: Clinical Efficacy in 2nd/3rd Line NSCLC (DUBLIN-3 Study) This table presents data from the Phase 3 DUBLIN-3 study comparing the combination of this compound and Docetaxel (B913) to Docetaxel alone in patients with EGFR wild-type non-small cell lung cancer (NSCLC).
| Treatment Arm | Median Overall Survival (OS) | Overall Response Rate (ORR) | Disease Control Rate (DCR) > 4 months | Reference |
| This compound + Docetaxel | Met primary endpoint | Not Specified | 89.3% (in a similar setting) | |
| Docetaxel Alone | - | Not Specified | - |
The combination met the primary endpoint of extending overall and long-term survival compared to docetaxel alone. The DCR is from a Phase 2 study of this compound + Docetaxel + Pembrolizumab in a similar patient setting.
Table 3: Comparative Efficacy in Prevention of Chemotherapy-Induced Neutropenia (CIN) This table summarizes data on the prevention of severe (Grade 4) neutropenia.
| Treatment / Study | Incidence of Grade 4 Neutropenia | Mean Duration of Severe Neutropenia (DSN) in days | Reference(s) |
| Docetaxel + this compound (Phase II data) | <5% | Not Specified | |
| Docetaxel Alone (Phase II data) | 33% | Not Specified | |
| Docetaxel + this compound (PROTECTIVE-1/DUBLIN-3) | 17% | 0.43 | |
| Docetaxel + Placebo (PROTECTIVE-1/DUBLIN-3) | 40% | 1.32 | |
| This compound + Pegfilgrastim (PROTECTIVE-2) | Superior to Pegfilgrastim alone | Significantly reduced | |
| Pegfilgrastim Alone (PROTECTIVE-2) | - | - |
A pooled analysis of three randomized trials showed this compound was statistically superior to placebo in reducing Grade 4 neutropenia frequency (p < 0.0001).
Table 4: Comparative Safety Profile - this compound vs. Pegfilgrastim for CIN This table highlights a key safety differentiator between this compound and the G-CSF agent Pegfilgrastim.
| Adverse Event | This compound (20 mg/m²) | Pegfilgrastim (6 mg) | Reference |
| Bone Pain | 11% | 33% |
Data from a Phase 2 head-to-head comparison in NSCLC patients receiving Docetaxel.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize tubulin inhibitors.
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering (absorbance).
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (e.g., this compound) and controls (e.g., Colchicine, DMSO)
-
Pre-chilled, 96-well microplates
-
Temperature-controlled microplate reader (340 nm absorbance)
Methodology:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare serial dilutions of the test compound and controls in DMSO.
-
Tubulin Mix Preparation: On ice, prepare the tubulin polymerization mix. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of GTB containing 1 mM GTP and 10% glycerol. Keep the mix on ice until use.
-
Assay Initiation: Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells of a pre-warmed 96-well plate.
-
To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis:
-
Plot the change in absorbance versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Microtubule Destabilization Assay
This quantitative immunoluminescent assay measures the amount of microtubule polymer remaining in cells after treatment with a destabilizing agent.
Materials:
-
HeLa cells or other suitable cell line
-
96-well microplates (clear bottom, white walls for luminescence)
-
Test compounds and controls (e.g., Nocodazole, DMSO)
-
Primary antibody against α-tubulin
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Microplate reader capable of measuring luminescence
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well microplate and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the microtubule-destabilizing agent (or DMSO for control) for a short duration (e.g., 30 minutes).
-
Permeabilization and Fixation: Wash cells and simultaneously fix and permeabilize them to remove soluble tubulin monomers while preserving the microtubule polymer network.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary anti-α-tubulin antibody.
-
Wash, then incubate with an HRP-conjugated secondary antibody.
-
-
Signal Detection: After final washes, add a chemiluminescent HRP substrate to the wells.
-
Data Acquisition: Immediately measure the luminescence intensity using a microplate reader.
-
Data Analysis: Express results as the percentage of resistant microtubules, where 100% corresponds to cells treated with DMSO only. Plot the percentage of resistant microtubules against drug concentration to determine potency (e.g., EC50).
Conclusion
This compound is a first-in-class tubulin inhibitor with a distinct and multifaceted mechanism of action. Its ability to inhibit tubulin polymerization is complemented by a unique capacity to activate the GEF-H1 immune signaling pathway, leading to dendritic cell maturation and enhanced anti-tumor immunity. This dual mechanism differentiates it from traditional tubulin-targeting agents like taxanes and vinca alkaloids.
Furthermore, clinical data robustly support its role in preventing chemotherapy-induced neutropenia, offering a differentiated safety profile, notably with less bone pain compared to the G-CSF standard of care. This combination of direct anti-cancer activity, immune-oncology effects, and myeloprotection positions this compound as a significant agent in the landscape of cancer therapeutics. The experimental protocols provided herein offer a framework for further investigation and characterization of this and other novel tubulin inhibitors.
References
A Comparative Guide to Plinabulin and Pegfilgrastim for the Prevention of Chemotherapy-Induced Neutropenia
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-induced neutropenia (CIN) is a critical and often dose-limiting toxicity of many cytotoxic chemotherapy regimens. The reduction in neutrophils, a type of white blood cell, leaves patients vulnerable to life-threatening infections and can lead to delays or dose reductions in cancer treatment, potentially compromising patient outcomes. For decades, granulocyte colony-stimulating factors (G-CSFs), such as pegfilgrastim, have been the standard of care for CIN prevention. However, the emergence of novel agents like plinabulin, a selective immunomodulating microtubule-binding agent, presents a new paradigm in CIN management. This guide provides an objective comparison of this compound and pegfilgrastim, supported by clinical trial data, to aid researchers and drug development professionals in understanding the evolving landscape of CIN prevention.
Mechanisms of Action: A Tale of Two Pathways
This compound and pegfilgrastim prevent CIN through distinct and complementary mechanisms of action.
Pegfilgrastim , a long-acting recombinant human G-CSF, works by stimulating the proliferation and differentiation of neutrophil progenitor cells in the bone marrow.[1][2][3] It also enhances the function of mature neutrophils.[4] This leads to an increase in the absolute neutrophil count (ANC), typically with a delayed onset of action, providing protection primarily in the second week after chemotherapy.[5]
This compound , on the other hand, is a first-in-class agent that binds to tubulin, leading to the release of the immune defense protein GEF-H1. This triggers a signaling cascade that results in the maturation of dendritic cells and the activation of T-cells, contributing to its anti-cancer effects. For CIN prevention, this compound is believed to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage and has an early onset of action in the first week post-chemotherapy.
Head-to-Head Clinical Trial Data: PROTECTIVE-1 and PROTECTIVE-2
Two pivotal Phase 3 clinical trials, PROTECTIVE-1 and PROTECTIVE-2, have provided crucial data on the comparative efficacy and safety of this compound and pegfilgrastim.
PROTECTIVE-1: this compound Monotherapy vs. Pegfilgrastim Monotherapy
The PROTECTIVE-1 trial was a double-blind, active-controlled study that evaluated the non-inferiority of this compound to pegfilgrastim for the prevention of CIN in patients with solid tumors receiving docetaxel.
Efficacy and Safety Data from PROTECTIVE-1
| Endpoint | This compound (40 mg) | Pegfilgrastim (6 mg) | p-value |
| Primary Endpoint | |||
| Duration of Severe Neutropenia (DSN) in Cycle 1 (days) | Non-inferior to pegfilgrastim | Met non-inferiority margin | |
| Secondary Endpoints | |||
| Incidence of Febrile Neutropenia | Numerically lower | - | |
| Hospitalization Rate | Numerically lower | - | |
| Chemotherapy Dose Delay | Numerically lower | - | |
| Safety | |||
| Bone Pain | Significantly lower | p=0.01 | |
| Thrombocytopenia (Day 15) | Significantly less reduction | p<0.0001 |
PROTECTIVE-2: this compound in Combination with Pegfilgrastim vs. Pegfilgrastim Monotherapy
The PROTECTIVE-2 trial was a double-blind, active-controlled superiority study evaluating the combination of this compound and pegfilgrastim against pegfilgrastim alone in breast cancer patients receiving a high-risk chemotherapy regimen (TAC: docetaxel, doxorubicin, and cyclophosphamide).
Efficacy and Safety Data from PROTECTIVE-2
| Endpoint | This compound (40 mg) + Pegfilgrastim (6 mg) | Pegfilgrastim (6 mg) Alone | p-value |
| Primary Endpoint | |||
| Rate of Prevention of Grade 4 Neutropenia in Cycle 1 | 31.5% | 13.6% | p=0.0015 |
| Key Secondary Endpoints | |||
| Incidence of Profound Neutropenia | 21.6% | 46.4% | p=0.0001 |
| Mean Duration of Profound Neutropenia (days) | 0.3 | 0.6 | p=0.0004 |
| Safety | |||
| Frequency of Grade 4 Adverse Events | 58.6% | 80.0% | - |
| Incidence of Bone Pain (Day 1 or longer) | 6% | 95% | p<0.001 |
Experimental Protocols: A Look Inside the Trials
The robust design of the PROTECTIVE trials provides a framework for understanding the rigorous evaluation of these CIN prevention agents.
Key Methodological Components of the PROTECTIVE-2 Trial:
-
Study Design: A multicenter, randomized, double-blind, active-controlled Phase 3 trial.
-
Patient Population: 221 patients with breast cancer receiving the TAC chemotherapy regimen, which has a high risk of febrile neutropenia.
-
Intervention:
-
Combination Arm: this compound (40 mg) administered on Day 1 + Pegfilgrastim (6 mg) on Day 2.
-
Control Arm: Placebo on Day 1 + Pegfilgrastim (6 mg) on Day 2.
-
-
Primary Endpoint: The rate of prevention of Grade 4 neutropenia (ANC <0.5 x 10⁹/L) in the first cycle of chemotherapy.
-
Key Secondary Endpoints: Duration of severe neutropenia (DSN) and the nadir of the absolute neutrophil count (ANC).
-
Safety Assessments: Monitoring and grading of adverse events throughout the study.
Concluding Remarks
The evidence from head-to-head clinical trials suggests that this compound offers a distinct and valuable approach to CIN prevention. As a monotherapy, it has demonstrated non-inferiority to pegfilgrastim with a favorable safety profile, particularly regarding bone pain and thrombocytopenia. The same-day dosing of this compound with chemotherapy also offers a potential advantage in convenience and healthcare resource utilization compared to the next-day administration required for pegfilgrastim.
Furthermore, the PROTECTIVE-2 trial highlights the potential of a combination therapy approach. The synergistic effect of this compound and pegfilgrastim, with their complementary mechanisms of action, resulted in superior protection against severe neutropenia compared to pegfilgrastim alone. This combination has the potential to become a new standard of care, particularly for patients receiving highly myelosuppressive chemotherapy regimens.
For researchers and drug development professionals, the emergence of this compound underscores the importance of exploring novel mechanisms to address the unmet needs in CIN management. Future research may focus on identifying patient populations that would benefit most from this compound monotherapy versus combination therapy, as well as exploring its potential in other chemotherapy settings and in combination with other novel agents. The ongoing investigation into this compound's dual role as a CIN preventative and a direct anti-cancer agent further adds to its intrigue and potential clinical utility.
References
- 1. Prevention of chemotherapy-induced neutropenia with pegfilgrastim: pharmacokinetics and patient outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. Pharmacokinetics and pharmacodynamics of pegfilgrastim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Efficacy of Plinabulin in Docetaxel-Resistant NSCLC Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Plinabulin's efficacy, particularly in the context of docetaxel-resistant non-small cell lung cancer (NSCLC). While direct preclinical data on this compound in docetaxel-resistant NSCLC models is limited in publicly available literature, this document synthesizes clinical trial data in treatment-experienced populations, this compound's mechanism of action, and compares it with alternative therapeutic strategies investigated in chemoresistant NSCLC models.
This compound in Treatment-Experienced NSCLC: Clinical Evidence
The Phase 3 DUBLIN-3 trial provides significant insights into this compound's efficacy in patients with advanced NSCLC who have progressed after platinum-based chemotherapy, a population often exhibiting resistance to further treatment, including docetaxel (B913). The combination of this compound with docetaxel has demonstrated superior outcomes compared to docetaxel alone.[1][2][3][4][5]
Table 1: Key Efficacy Data from the DUBLIN-3 Trial (this compound + Docetaxel vs. Docetaxel)
| Efficacy Endpoint | This compound + Docetaxel | Docetaxel Alone | p-value |
| Median Overall Survival (OS) | 10.5 months | 9.4 months | 0.0399 |
| 24-Month OS Rate | 22.1% | 12.5% | 0.0072 |
| 36-Month OS Rate | 11.7% | 5.3% | 0.0393 |
| Median Progression-Free Survival (PFS) | 3.3 months | 2.8 months | 0.0174 |
| Overall Response Rate (ORR) | 14% | 9% | 0.0404 |
| Grade 4 Neutropenia | 5.3% | 27.8% | <0.0001 |
This compound's Mechanism of Action: A Novel Approach to Overcoming Resistance
This compound is a first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) that works through a distinct mechanism compared to traditional tubulin-targeting agents. It binds to a unique site on β-tubulin, leading to the release and activation of the guanine (B1146940) nucleotide exchange factor-H1 (GEF-H1). This activation triggers a downstream signaling cascade, primarily through the JNK pathway, resulting in dendritic cell maturation and T-cell activation, thereby inducing an anti-tumor immune response. This immunomodulatory effect, combined with its direct anti-tumor activities, provides a strong rationale for its potential to overcome docetaxel resistance.
Understanding Docetaxel Resistance in NSCLC
Docetaxel resistance in NSCLC is a multifaceted problem involving various cellular and molecular alterations. Key mechanisms include the upregulation of drug efflux pumps (e.g., ABCB1), alterations in microtubule dynamics, evasion of apoptosis, and the activation of survival signaling pathways.
Alternative Therapeutic Strategies in Chemoresistant NSCLC Models
Several alternative agents are being investigated to overcome docetaxel resistance. The following table summarizes preclinical data for two such agents, Erlotinib and Vorinostat (B1683920). It is important to note that these studies were not conducted in direct comparison with this compound.
Table 2: Preclinical Efficacy of Alternative Agents in Chemoresistant NSCLC Models
| Agent | Model | Key Findings | Reference |
| Erlotinib | EGFR wild-type NSCLC cell lines | Limited single-agent activity in EGFR wild-type models. Clinical trials show chemotherapy is more effective in this setting. | |
| Vorinostat | NSCLC cell lines (A549, 128-88T, Calu1, 201T) | Synergistically increases growth inhibition with carboplatin (B1684641)/paclitaxel. Potentiates DNA damage and increases α-tubulin acetylation. | |
| Vorinostat + Metformin | EGFR-TKI resistant NSCLC cells (H1975, PC-9GR) | Synergistically enhances gefitinib-induced cytotoxicity by augmenting BIM-dependent apoptosis. |
Experimental Protocols
This compound (DUBLIN-3 Clinical Trial Protocol)
-
Study Design: Phase 3, international, multicenter, single-blind, parallel-group, randomized controlled trial.
-
Patient Population: Patients with advanced or metastatic NSCLC with no driver mutations who have progressed after one or two prior platinum-based chemotherapy regimens.
-
Treatment Arms:
-
This compound + Docetaxel: this compound (30 mg/m²) administered intravenously on days 1 and 8 of a 21-day cycle, plus Docetaxel (75 mg/m²) on day 1.
-
Docetaxel Alone: Docetaxel (75 mg/m²) on day 1 of a 21-day cycle.
-
-
Primary Endpoint: Overall Survival.
Vorinostat in Combination with Chemotherapy (Preclinical Protocol)
-
Cell Lines: A549, 128-88T, Calu1, and 201T NSCLC cell lines.
-
Drug Treatment:
-
Vorinostat (1 µM) was added to varying concentrations of carboplatin or paclitaxel.
-
Cells were continuously exposed to the drugs for 72 hours.
-
-
Assays:
-
Growth Inhibition: Assessed using the MTT assay.
-
DNA Damage: Evaluated by measuring gamma-H2AX levels.
-
Microtubule Stabilization: Assessed by measuring α-tubulin acetylation via Western blot.
-
Conclusion
While direct preclinical evidence for this compound in docetaxel-resistant NSCLC models is not yet widely published, the robust clinical data from the DUBLIN-3 trial in a treatment-experienced population strongly suggests its efficacy in a resistant setting. This compound's unique immunomodulatory mechanism of action, centered on GEF-H1 activation, presents a promising strategy to overcome the complex mechanisms of docetaxel resistance. In comparison, other agents like vorinostat also show potential in preclinical models to re-sensitize resistant cells to chemotherapy, albeit through different mechanisms. Further preclinical studies directly comparing this compound with other novel agents in docetaxel-resistant NSCLC models are warranted to better delineate the most effective therapeutic strategies for this challenging patient population.
References
- 1. onclive.com [onclive.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. This compound plus docetaxel versus docetaxel in patients with non-small-cell lung cancer after disease progression on platinum-based regimen (DUBLIN-3): a phase 3, international, multicentre, single-blind, parallel group, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Plinabulin's Immune-Mediated Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plinabulin, a novel small molecule, is emerging as a promising agent in the immuno-oncology landscape. Its unique mechanism of action, distinct from traditional chemotherapies and other immunotherapies, centers on the modulation of the tumor microenvironment and the activation of both innate and adaptive immune responses. This guide provides a comprehensive comparison of this compound's immune-mediated effects with other therapeutic alternatives, supported by experimental data and detailed methodologies to aid in the validation and further exploration of its therapeutic potential.
Core Mechanism: A Departure from Conventional Microtubule-Targeting Agents
Unlike traditional microtubule-targeting agents such as taxanes and vinca (B1221190) alkaloids, which primarily induce cytotoxicity through mitotic arrest, this compound's interaction with tubulin is transient and reversible.[1] This distinct binding profile leads to the activation of the guanine (B1146940) nucleotide exchange factor GEF-H1, a key event initiating a downstream signaling cascade that results in dendritic cell (DC) maturation and subsequent T-cell activation.[1][2] This fundamental difference in its mechanism underpins its favorable safety profile and its ability to act as an immune-enhancing agent.[1]
Data Presentation: Quantitative Comparison of this compound's Immunomodulatory Effects
The following tables summarize the key quantitative data from preclinical and clinical studies, providing a comparative overview of this compound's performance against other treatment modalities.
Table 1: Comparison of this compound and Pegfilgrastim in Chemotherapy-Induced Neutropenia (CIN)
| Parameter | This compound + Pegfilgrastim | Pegfilgrastim Alone | p-value | Reference |
| Prevention of Grade 4 Neutropenia (Cycle 1) | 86.4% | 68.5% | 0.0015 | [2] |
| Duration of Severe Neutropenia (DSN) in Cycle 1 | Statistically significant reduction | - | <0.05 | |
| Mean Absolute Neutrophil Count (ANC) Nadir (Cycle 1) | Statistically significant improvement | - | <0.05 | |
| Grade 4 Adverse Events | 58.6% | 80.0% | - |
Table 2: Clinical Efficacy of this compound in Combination Therapy for Non-Small Cell Lung Cancer (NSCLC)
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Disease Control Rate (DCR) | Reference |
| This compound + Docetaxel + Pembrolizumab (2L/3L NSCLC, ICI resistant) | 21.4% | 8.6 months | 89.3% | |
| Docetaxel (Historical Control) | ~10% | 3.7 - 5.5 months | - | |
| This compound + Nivolumab + Ipilimumab (2nd/3rd Line SCLC, PD-1/PD-L1 naive or resistant) | 46% | - | - | |
| This compound + Radiation + PD-1 Inhibitors (ICI-refractory tumors) | 23% | - | 54% |
Table 3: Preclinical Evidence of this compound-Induced Immune Cell Activation
| Biomarker | This compound Treatment | Control/Other Agents | Fold Change/Observation | Reference |
| Dendritic Cell Maturation Markers | ||||
| CD80, CD86, MHC Class II | Increased expression | Unstimulated DCs | Upregulation observed | |
| Cytokine Release | ||||
| IL-1β, IL-6, IL-12 | Increased secretion | Unstimulated macrophages | Pro-inflammatory cytokine release | |
| IL-10, IL-4 | Reduced secretion | Unstimulated macrophages | Reduction in immunosuppressive cytokines | |
| Innate Immune Response | ||||
| Plasma Haptoglobin Levels | ~2-fold increase vs baseline | Baseline | Sustained increase for >3 weeks | |
| Absolute Neutrophil Count (ANC) | ~2-fold increase vs baseline | Baseline | Increase within 1 day, sustained for ~1 week |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
GEF-H1 Activation Assay (Pull-Down Assay)
This protocol is designed to detect the activation of GEF-H1 in cells treated with this compound.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and time point.
-
Wash cells with ice-cold PBS and lyse in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Bait Protein Preparation:
-
Use a GST-tagged, nucleotide-free mutant of RhoA (e.g., GST-RhoA-G17A) as the "bait" protein, which has a high affinity for active GEFs.
-
Immobilize the bait protein on glutathione-Sepharose beads.
-
-
Pull-Down:
-
Incubate the cell lysate with the immobilized GST-RhoA-G17A beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GEF-H1, followed by a secondary HRP-conjugated antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increased band intensity for GEF-H1 in the this compound-treated sample compared to the control indicates GEF-H1 activation.
-
Dendritic Cell (DC) Maturation Assay (Flow Cytometry)
This protocol outlines the procedure for assessing the maturation of DCs following this compound treatment by analyzing the expression of surface markers.
-
DC Culture and Treatment:
-
Culture bone marrow-derived dendritic cells (BMDCs) or a DC cell line.
-
Treat the DCs with this compound at various concentrations for 24-48 hours. Include a positive control (e.g., LPS) and an untreated negative control.
-
-
Cell Staining:
-
Harvest the DCs and wash with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Incubate the cells with fluorochrome-conjugated antibodies against DC maturation markers such as CD40, CD80, CD86, and MHC Class II for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the live, single DC population.
-
Analyze the expression levels (mean fluorescence intensity) and the percentage of positive cells for each maturation marker in the different treatment groups.
-
T-Cell Activation/Proliferation Assay (CFSE-based)
This protocol describes a method to measure T-cell proliferation in response to this compound-matured DCs.
-
DC Maturation and Antigen Loading:
-
Mature DCs with this compound as described above.
-
Pulse the matured DCs with a specific antigen (e.g., a peptide or whole protein) for several hours.
-
-
T-Cell Labeling:
-
Isolate T-cells from a relevant source (e.g., spleen or peripheral blood).
-
Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions.
-
-
Co-culture:
-
Co-culture the CFSE-labeled T-cells with the antigen-loaded, this compound-matured DCs at an appropriate ratio (e.g., 10:1 T-cell to DC ratio).
-
Include control groups with T-cells co-cultured with immature DCs and T-cells alone.
-
Incubate the co-culture for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for T-cell surface markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells. Each peak of decreasing fluorescence intensity represents a round of cell division.
-
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Immune Activation
Caption: this compound's signaling cascade initiating anti-tumor immunity.
Experimental Workflow for Validating this compound's Effect on DC Maturation
Caption: Workflow for assessing DC maturation after this compound treatment.
Conclusion
The available data strongly support the immune-mediated mechanism of action of this compound, distinguishing it from other microtubule-targeting agents. Its ability to induce dendritic cell maturation and subsequent T-cell activation, coupled with its effects on the innate immune system, positions it as a versatile agent in oncology. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further validate and explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. Further head-to-head studies with a broader range of immunotherapies will be crucial to fully delineate its position in the evolving landscape of cancer treatment.
References
Validating the Synergistic Effects of Plinabulin with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plinabulin in combination with immunotherapies, evaluating its performance against standard-of-care alternatives. Supported by experimental data from preclinical and clinical studies, this document aims to objectively inform researchers and drug development professionals on the synergistic potential of this novel therapeutic strategy.
Introduction to this compound: A Novel Immunomodulating Agent
This compound is a small molecule that acts as a selective immunomodulating microtubule-binding agent (SIMBA).[1][2] Its unique mechanism of action sets it apart from traditional microtubule-targeting agents. This compound binds to a distinct site on β-tubulin, leading to transient microtubule destabilization.[1][3] This action triggers the release of the guanine (B1146940) nucleotide exchange factor-H1 (GEF-H1), a protein that initiates a downstream signaling cascade. This cascade results in the maturation of dendritic cells (DCs), the most potent antigen-presenting cells (APCs), and subsequent activation of tumor antigen-specific T-cells.
Beyond its immunomodulatory effects, this compound also exhibits direct anti-cancer properties, including the disruption of tumor vasculature and induction of tumor cell apoptosis. Furthermore, it has been shown to promote the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype, further contributing to an anti-tumor microenvironment.
Mechanism of Action: The GEF-H1 Signaling Pathway
This compound's immunomodulatory effects are primarily mediated through the activation of the GEF-H1 signaling pathway. Upon binding to β-tubulin and causing microtubule destabilization, GEF-H1 is released into the cytoplasm. Activated GEF-H1 then promotes the exchange of GDP for GTP on RhoA, a small GTPase. GTP-bound RhoA subsequently activates Rho-associated coiled-coil containing protein kinase (ROCK). This signaling cascade ultimately leads to the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are crucial for the activation of an effective anti-tumor T-cell response.
Preclinical Evidence for Synergy with Immunotherapy
Preclinical studies have provided a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs). In various cancer models, the combination of this compound with anti-PD-1 or anti-CTLA-4 antibodies has demonstrated synergistic anti-tumor effects. These studies have shown that this compound enhances the efficacy of ICIs by:
-
Inducing Dendritic Cell Maturation: this compound-induced DC maturation leads to improved antigen presentation and a more robust T-cell response, which can be further unleashed by ICIs.
-
Modulating the Tumor Microenvironment: this compound promotes a shift from an immunosuppressive to an inflamed tumor microenvironment by increasing the ratio of M1-like to M2-like macrophages and reducing regulatory T-cells.
-
Increasing T-cell Infiltration: The combination of this compound with radiotherapy and an anti-PD-1 antibody has been shown to significantly increase the infiltration of CD8+ T-cells into the tumor.
Key Preclinical Experimental Protocol
A representative preclinical study to evaluate the synergy between this compound and an anti-PD-1 antibody in a murine cancer model would typically involve the following steps:
-
Cell Line and Animal Model: A syngeneic tumor model, such as MC38 colon adenocarcinoma cells implanted in C57BL/6 mice, is commonly used to ensure a competent immune system.
-
Treatment Groups: Mice are randomized into four groups: (1) Vehicle control, (2) this compound alone, (3) Anti-PD-1 antibody alone, and (4) this compound in combination with the anti-PD-1 antibody.
-
Dosing and Administration: this compound is typically administered intravenously at a specified dose and schedule. The anti-PD-1 antibody is administered intraperitoneally.
-
Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers.
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested. Flow cytometry is used to analyze the immune cell populations within the tumor microenvironment and periphery, including the frequency and activation status of dendritic cells, T-cell subsets (CD4+, CD8+, Tregs), and macrophages.
-
Cytokine Analysis: The levels of pro-inflammatory and anti-inflammatory cytokines in the tumor microenvironment and serum are measured using techniques like ELISA or multiplex assays.
-
Statistical Analysis: Tumor growth curves are compared between the different treatment groups to assess for synergistic effects. Immune cell populations and cytokine levels are also statistically analyzed.
Clinical Validation: this compound in Combination with Immunotherapies
Several clinical trials have evaluated the safety and efficacy of this compound in combination with various immunotherapies across different cancer types.
This compound in Combination with Nivolumab (B1139203) and Ipilimumab in Small Cell Lung Cancer (SCLC)
The Phase I/II BTCRC-LUN17-127 trial (NCT03575793) investigated the combination of this compound with the PD-1 inhibitor nivolumab and the CTLA-4 inhibitor ipilimumab in patients with recurrent SCLC.
Experimental Protocol (NCT03575793):
-
Phase I (Dose Escalation): Patients received nivolumab (1 mg/kg), ipilimumab (3 mg/kg), and escalating doses of this compound on day 1 of each 21-day cycle for four cycles. This was followed by maintenance therapy with this compound and nivolumab. The recommended Phase II dose (RP2D) of this compound was determined to be 30 mg/m².
-
Phase II: Patients with recurrent PD-(L)1 inhibitor-resistant SCLC were enrolled and treated at the RP2D. The primary objective was to determine the median progression-free survival (PFS).
Efficacy and Safety Data:
| Endpoint | This compound + Nivolumab + Ipilimumab (NCT03575793) | Standard of Care (Second-Line SCLC) |
| Objective Response Rate (ORR) | 33% (Clinical Benefit Rate) | 7% - 24% (Topotecan) |
| Median Progression-Free Survival (PFS) | 1.6 months | Up to 4 months |
| Median Overall Survival (OS) | 5.5 months | 5.0 - 12.0 months |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 6% | 72% - 96% (Topotecan) |
| Grade ≥3 Immune-Related Adverse Events (irAEs) | 14% | N/A |
Note: Standard of care data is based on historical controls and not from a direct head-to-head comparison in this trial.
This compound in Combination with Pembrolizumab (B1139204) and Docetaxel (B913) in Non-Small Cell Lung Cancer (NSCLC)
The Phase II KeyPemls-004 trial (NCT05599789) is evaluating the triple combination of this compound, the PD-1 inhibitor pembrolizumab, and docetaxel in patients with metastatic NSCLC who have progressed on prior immunotherapy.
Experimental Protocol (NCT05599789):
-
Treatment Regimen: Patients receive pembrolizumab (200 mg), this compound (30 mg/m²), and docetaxel (75 mg/m²) intravenously on day 1 of each 21-day cycle.
-
Primary Endpoint: Investigator-assessed ORR per RECIST 1.1.
-
Patient Population: Metastatic NSCLC patients with disease progression after first-line immunotherapy-based therapy.
Interim Efficacy and Safety Data:
| Endpoint | This compound + Pembrolizumab + Docetaxel (NCT05599789) | Standard of Care (Second-Line NSCLC after ICI) |
| Objective Response Rate (ORR) | 18.2% (confirmed) | ~10% - 20% (Chemotherapy) |
| Disease Control Rate (DCR) | 77.3% | 42.5% |
| Median Progression-Free Survival (PFS) | 6.8 months | 2.9 - 3.2 months |
| 15-Month Overall Survival (OS) Rate | 78% | Median OS: 8.1 months |
| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 51.1% | Varies by chemotherapy regimen |
Note: Standard of care data is based on historical controls and not from a direct head-to-head comparison in this trial.
This compound in Combination with Radiation and PD-1/PD-L1 Inhibitors
The Phase I/II trial NCT04902040 is investigating a triple combination of this compound, radiation therapy, and a PD-1/PD-L1 inhibitor in patients with various advanced cancers who have progressed on prior immunotherapy.
Experimental Protocol (NCT04902040):
-
Treatment Regimen: Patients receive radiation therapy to a specific lesion, followed by this compound and a PD-1/PD-L1 inhibitor (pembrolizumab or nivolumab).
-
Primary Endpoint: Safety, tolerability, and ORR in non-irradiated lesions (abscopal effect).
Efficacy Data:
| Endpoint | This compound + Radiation + ICI (NCT04902040) |
| Objective Response Rate (ORR) in non-irradiated lesions | 23% |
| Disease Control Rate (DCR) | 54% |
Alternative Immunotherapy Combination Strategies
While the combination of this compound with ICIs presents a promising approach, other combination strategies are also being explored to overcome resistance to immunotherapy. These include:
-
Dual Checkpoint Inhibition: Combining anti-PD-1/PD-L1 and anti-CTLA-4 antibodies has shown improved outcomes in certain cancers, such as melanoma and NSCLC.
-
Chemotherapy and Immunotherapy: The combination of chemotherapy with ICIs has become a standard of care in the first-line treatment of several cancers, including NSCLC.
-
Targeted Therapy and Immunotherapy: Combining ICIs with targeted therapies, such as tyrosine kinase inhibitors, is being investigated to leverage different mechanisms of action.
-
Radiation and Immunotherapy: Radiation can induce immunogenic cell death and enhance the efficacy of ICIs.
-
Novel Immunomodulators: Other agents that target different aspects of the immune system are in development and being tested in combination with ICIs.
Currently, there is a lack of head-to-head clinical trials directly comparing this compound-immunotherapy combinations with these alternative novel combination strategies. Therefore, the selection of a particular combination regimen will depend on the specific cancer type, prior treatments, and the patient's overall health status.
Conclusion
This compound, with its unique mechanism of action centered on GEF-H1-mediated dendritic cell maturation, demonstrates significant potential to synergize with immunotherapies. Preclinical and emerging clinical data suggest that combining this compound with checkpoint inhibitors can enhance anti-tumor immune responses and may overcome resistance to immunotherapy. The clinical trial data, particularly in NSCLC and SCLC, show promising efficacy signals with a manageable safety profile when compared to historical data for standard-of-care treatments.
Further research, including larger randomized controlled trials and direct comparisons with other novel immunotherapy combinations, is warranted to definitively establish the role of this compound in the evolving landscape of cancer immunotherapy. The ongoing clinical trials will provide more robust data to guide the future application of this promising therapeutic agent.
References
Plinabulin for the Prevention of Docetaxel-Induced Neutropenia: A Comparative Guide
Introduction
Chemotherapy-induced neutropenia (CIN) is a common and serious complication of cancer treatment, characterized by a significant decrease in neutrophils, a type of white blood cell crucial for fighting infection.[1][2] Patients with severe neutropenia are at a heightened risk for life-threatening infections, febrile neutropenia (FN), sepsis, and mortality, which can lead to chemotherapy dose reductions, delays, or discontinuations, potentially compromising treatment outcomes. Docetaxel (B913), a widely used chemotherapeutic agent for various solid tumors, is associated with a high risk of inducing severe neutropenia.
The current standard of care for preventing CIN in high-risk patients involves the prophylactic use of granulocyte colony-stimulating factors (G-CSFs), such as filgrastim (B1168352) and its long-acting pegylated form, pegfilgrastim. These agents stimulate the bone marrow to produce more neutrophils. While effective, G-CSFs have limitations, including the need for next-day administration and side effects like bone pain.
Plinabulin, an investigational, first-in-class, selective immunomodulating microtubule-binding agent (SIMBA), has emerged as a novel therapeutic option for the prevention of CIN with a distinct mechanism of action. This guide provides an objective comparison of this compound's efficacy in preventing docetaxel-induced neutropenia with the standard of care, supported by clinical trial data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Pathways
This compound and G-CSFs prevent neutropenia through fundamentally different biological pathways.
This compound: this compound is not a G-CSF. It acts as a microtubule-binding agent, binding to a unique site on β-tubulin. This interaction triggers the release of the immune defense protein GEF-H1. The activation of GEF-H1 initiates a signaling cascade that leads to the maturation of dendritic cells, which in turn activates tumor antigen-specific T-cells, contributing to its anti-cancer effects. For CIN prevention, this compound is believed to reverse the chemotherapy-induced block in the differentiation of bone marrow cells into neutrophils and protect hematopoietic stem/progenitor cells (HSPCs). This action occurs early, providing protection against neutropenia in the first week after chemotherapy, a period where G-CSFs have known limitations.
G-CSF (Pegfilgrastim): Pegfilgrastim is a long-acting recombinant form of human G-CSF. Its primary mechanism involves binding to G-CSF receptors on myeloid progenitor cells in the bone marrow. This binding stimulates their proliferation and differentiation into mature neutrophils and enhances the function of existing neutrophils. This leads to an accelerated recovery of neutrophil counts following myelosuppressive chemotherapy.
Comparative Efficacy: Head-to-Head Clinical Data
The PROTECTIVE-1 (Study 105, NCT03102606) and PROTECTIVE-2 (Study 106, NCT03294577) trials provide the most direct comparative data between this compound and pegfilgrastim.
PROTECTIVE-1 (vs. Pegfilgrastim in Docetaxel-Treated Patients) This Phase 2/3 study directly compared the efficacy of single-agent this compound with single-agent pegfilgrastim for the prevention of CIN in patients with solid tumors receiving docetaxel. The results demonstrated that this compound was non-inferior to pegfilgrastim in the primary endpoint of the mean duration of severe neutropenia (DSN) in cycle 1.
PROTECTIVE-2 (this compound + Pegfilgrastim vs. Pegfilgrastim Alone) This Phase 3 study evaluated the combination of this compound and pegfilgrastim versus pegfilgrastim alone in patients with breast cancer receiving a high-risk chemotherapy regimen of docetaxel, doxorubicin, and cyclophosphamide (B585) (TAC). The combination therapy was significantly more effective in preventing CIN.
The following table summarizes key efficacy data from the PROTECTIVE-1 trial, which provides a direct comparison for the docetaxel indication.
Table 1: Efficacy Comparison of this compound vs. Pegfilgrastim in Docetaxel-Induced Neutropenia (PROTECTIVE-1 Trial)
| Endpoint | This compound (n=52) | Pegfilgrastim (n=53) | P-value | Citation(s) |
|---|---|---|---|---|
| Primary Endpoint | ||||
| Mean Duration of Severe Neutropenia (DSN) - Cycle 1 (days) | Met non-inferiority margin | Met | ||
| Key Secondary Endpoints | ||||
| Grade 4 Neutropenia in Week 1, Cycle 1 | Lower Incidence | Higher Incidence | < .001 | |
| Febrile Neutropenia Rate | 0% | 1.9% (1 patient) | N/A | |
| Infection Rate (All Grades) | 7.7% | 15.1% | N/A | |
| Chemotherapy Discontinuation (Permanent) | 13.5% | 26.4% | N/A |
| Chemotherapy Dose Delay (>7 days) | 3.8% | 5.7% | N/A | |
Data sourced from the PROTECTIVE-1 (NCT03102606) clinical trial results.
Experimental Protocols
The methodologies employed in clinical trials are critical for interpreting the validity and applicability of the results.
Key Experimental Protocol: PROTECTIVE-1 (Study 105)
-
Study Design: A prospective, randomized, multicenter, Phase 2/3 trial designed to demonstrate the non-inferiority of this compound versus pegfilgrastim.
-
Patient Population: Patients with solid tumors (including non-small cell lung cancer, breast cancer, and prostate cancer) scheduled to receive docetaxel-based chemotherapy (75 mg/m²).
-
Treatment Arms:
-
This compound Arm: Docetaxel 75 mg/m² on Day 1 + this compound 20 mg/m² (or 40 mg fixed dose) administered as a single intravenous infusion 30 minutes after chemotherapy on Day 1.
-
Pegfilgrastim Arm: Docetaxel 75 mg/m² on Day 1 + Pegfilgrastim 6 mg administered as a single subcutaneous injection 24 hours after chemotherapy on Day 2.
-
-
Primary Endpoint: To demonstrate non-inferiority between the two arms for the duration of severe neutropenia (DSN; Absolute Neutrophil Count [ANC] < 0.5 x 10⁹/L) in the first cycle of chemotherapy.
-
Secondary Endpoints: Incidence of Grade 4 neutropenia, rates of febrile neutropenia, infections, hospitalizations, chemotherapy dose delays/discontinuations, and safety/tolerability.
-
Blood Sampling: Absolute Neutrophil Count (ANC) was frequently monitored on Days 1, 2, 3, 6, 7, 8, 9, 10, 15, and 21 of the first cycle to accurately assess neutropenia duration and nadir.
Safety and Tolerability Profile
A key differentiator for this compound in clinical trials has been its safety profile, particularly concerning common side effects associated with G-CSFs.
Table 2: Comparative Safety and Tolerability
| Adverse Event | This compound | Pegfilgrastim | Key Differentiator | Citation(s) |
|---|---|---|---|---|
| Bone Pain | Significantly less frequent (e.g., 11%) | Common and often severe (e.g., 33%) | This compound offers a significant advantage in patient quality of life. | |
| Thrombocytopenia | Minimal to no reduction in platelet count | Mild reduction in platelet count | This compound does not negatively impact platelet counts. | |
| Hypertension | Transient Grade 3 hypertension observed | Not a commonly reported side effect | A known, manageable side effect of this compound infusion. |
| Dosing Convenience | Same day as chemotherapy | Next day (24 hours after) | this compound reduces the need for a return visit to the clinic. | |
Alternatives to this compound
The primary alternatives for preventing docetaxel-induced neutropenia remain G-CSFs.
-
Pegfilgrastim (Neulasta®): The long-acting market leader and the main comparator in this compound's clinical trials.
-
Filgrastim (Neupogen®): A short-acting G-CSF requiring daily injections for several days after each chemotherapy cycle.
-
Biosimilars: Several biosimilar versions of both filgrastim and pegfilgrastim are available, offering cost-effective alternatives with similar efficacy and safety profiles to the reference products.
-
Other Long-Acting G-CSFs: Agents like lipegfilgrastim (B10775840) have been shown to be equivalent to pegfilgrastim in managing CIN.
Conclusion
Clinical data, primarily from the PROTECTIVE-1 trial, demonstrates that this compound is non-inferior to the standard of care, pegfilgrastim, in preventing severe docetaxel-induced neutropenia. This compound offers a distinct and potentially superior profile based on several factors:
-
Different Mechanism of Action: It is not a G-CSF and works by protecting hematopoietic stem cells and promoting their differentiation.
-
Favorable Safety Profile: It is associated with significantly less bone pain, a major quality of life issue for patients receiving G-CSFs.
-
Dosing Convenience: Its administration on the same day as chemotherapy offers a logistical advantage for patients and healthcare systems by eliminating the need for a next-day visit.
-
Early Onset of Action: this compound provides protection during the first week post-chemotherapy, a critical window of vulnerability.
While the FDA issued a Complete Response Letter for the initial New Drug Application, requesting a second well-controlled trial, the existing data strongly supports this compound's potential as a valuable addition to the therapeutic armamentarium for managing CIN. For researchers and drug development professionals, this compound represents a novel mechanistic approach to mitigating one of the most significant dose-limiting toxicities of chemotherapy.
References
Safety Operating Guide
Proper Disposal of Plinabulin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of investigational compounds like Plinabulin is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to ensure a safe working environment and to maintain regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with best practices for managing non-hazardous investigational pharmaceutical waste.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is fundamental to safe handling and disposal.
| Property | Value |
| Chemical Formula | C₁₉H₂₀N₄O₂ |
| Molar Mass | 336.395 g·mol−1[1] |
| Appearance | Solid powder |
| Mechanism of Action | Tubulin polymerization inhibitor[1][2][3][4] |
| Hazard Classification | Not classified as hazardous |
Step-by-Step Disposal Procedures
As an investigational drug, specific disposal instructions for this compound may be provided by the manufacturer or sponsor of a clinical trial. In the absence of such specific directives, the following general procedures for non-hazardous pharmaceutical waste should be followed.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Laboratory coat
-
Nitrile gloves
Waste Categorization and Segregation
Properly categorizing and segregating chemical waste is crucial. For this compound, the primary determination is whether it is contaminated with any hazardous substances.
-
Uncontaminated this compound: Pure, expired, or unused this compound that has not been mixed with any hazardous chemicals.
-
Contaminated this compound: this compound that has been used in solutions with hazardous solvents or is otherwise mixed with hazardous waste.
It is critical to segregate non-hazardous waste from hazardous waste to prevent unnecessary and costly disposal of the entire mixture as hazardous.
Disposal of Uncontaminated this compound
For small quantities of uncontaminated, solid this compound, disposal in the regular laboratory trash may be permissible, provided it is securely contained. However, for larger quantities or as a matter of best practice, it is recommended to dispose of it through a licensed waste management vendor.
Liquid solutions of this compound in non-hazardous solvents (e.g., water, saline) may be disposed of down the sanitary sewer with copious amounts of water, provided the concentration is low and local regulations permit this method for non-hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Disposal of Contaminated this compound
Any this compound waste that is mixed with hazardous materials must be treated as hazardous waste.
-
Containerize: Place the contaminated waste in a clearly labeled, sealed, and compatible waste container.
-
Label: The container must be labeled as "Hazardous Waste" and include the chemical names and concentrations of all components.
-
Storage: Store the container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal by your institution's EHS or a certified hazardous waste contractor.
Disposal of Empty Containers
Empty containers that once held this compound should be triple-rinsed with a suitable non-hazardous solvent. The rinsate should be disposed of according to the guidelines for liquid this compound waste. After rinsing, the defaced or labeled-as-empty container can typically be disposed of in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the reviewed literature. The procedures outlined above are based on general best practices for the disposal of non-hazardous investigational chemical waste in a laboratory setting. Researchers must always consult and adhere to their institution's specific waste management policies and procedures. For investigational drugs used in clinical trials, the protocol or sponsor's instructions will supersede general guidelines.
References
Personal protective equipment for handling Plinabulin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Plinabulin. It outlines personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Overview
This compound is a potent, small-molecule, tubulin-depolymerizing agent with cytotoxic properties, investigated as a vascular disrupting agent (VDA) and for its role in preventing chemotherapy-induced neutropenia.[1][2][3] While a safety data sheet (SDS) for a research-grade preparation of this compound states it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is critical to handle it with care due to its mechanism of action. As an antineoplastic agent that disrupts microtubule dynamics, it is prudent to follow established safety protocols for handling cytotoxic compounds to minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to protect personnel from exposure to hazardous drug aerosols and residues. The selection of PPE should be based on a risk assessment of the specific procedures being performed. For all handling activities involving this compound, the following PPE is recommended as a baseline.
Table 1: Recommended Personal Protective Equipment for this compound Handling
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Preparation of Solutions | Two pairs of chemotherapy-rated nitrile gloves. | Disposable, lint-free gown with a polyethylene (B3416737) coating and knit cuffs. | Safety glasses with side shields or a face shield. | Not typically required if performed in a certified chemical fume hood or biological safety cabinet. |
| Administration (In Vitro/In Vivo) | Two pairs of chemotherapy-rated nitrile gloves. | Impermeable, disposable gown. | Safety glasses with side shields. | Not typically required. |
| Cleaning & Decontamination | Two pairs of chemotherapy-rated nitrile gloves. | Impermeable, disposable gown. | Safety glasses with side shields. | For cleaning spills outside a containment hood, an N95 or FFP3 respirator is recommended. |
| Spill Management | Two pairs of chemotherapy-rated nitrile gloves. | Liquid-tight protective gown. | Face shield and safety goggles. | N95 or FFP3 respirator mask. |
| Waste Disposal | Two pairs of chemotherapy-rated nitrile gloves. | Impermeable, disposable gown. | Safety glasses with side shields. | Not typically required. |
Operational and Handling Procedures
Adherence to strict procedural guidelines is crucial for minimizing exposure and ensuring a safe working environment.
This protocol outlines the steps for safely preparing solutions from solid this compound powder.
-
Designated Area: All handling of this compound powder and solutions should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control potential aerosol generation.
-
Pre-Preparation:
-
Assemble all necessary materials (this compound powder, solvent, vials, pipettes, etc.) before starting.
-
Don the appropriate PPE as specified in Table 1. This includes wearing two pairs of chemotherapy-rated gloves, with one pair tucked under the gown cuff and the outer pair over the cuff.
-
-
Weighing:
-
Carefully weigh the required amount of this compound powder. Use a balance within the containment device if possible, or use a disposable weigh boat.
-
Handle the powder gently to avoid creating airborne dust.
-
-
Solubilization:
-
This compound is soluble in solvents such as DMSO (20 mg/ml) and DMF (20 mg/ml).
-
Add the solvent to the vial containing the this compound powder.
-
Cap the vial securely and mix gently by inversion or vortexing until the solid is completely dissolved. Avoid shaking vigorously to prevent aerosolization.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, clearly labeled aliquots for single-use to avoid repeated freeze-thaw cycles.
-
Store the solutions as recommended. For instance, in DMSO, this compound can be stored at 4°C for two weeks or at -80°C for six months.
-
-
Post-Preparation:
-
Wipe down all surfaces in the work area with an appropriate deactivating agent or cleaning solution.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Remove outer gloves and dispose of them. Remove the remaining PPE and dispose of it before exiting the work area.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate spill-response PPE, including a respirator, double gloves, a liquid-tight gown, and eye protection.
-
Containment:
-
Liquids: Absorb the spill using absorbent pads or spill pillows.
-
Solids: Gently cover the powder with damp absorbent material to avoid raising dust.
-
-
Cleanup:
-
Working from the outer edge of the spill towards the center, carefully clean the area.
-
Place all contaminated materials into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by a rinse with water.
-
Disposal: Dispose of all cleanup materials as hazardous chemical waste.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Rinse the eyes with copious amounts of running water for several minutes.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: If symptoms persist, seek medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other laboratory waste streams.
-
Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Sharps: Syringes containing any residual drug must be disposed of in a black bulk hazardous waste container, not a standard red sharps container.
-
Contaminated Labware: Gloves, gowns, absorbent pads, and other disposable items should be placed in a yellow "Trace" waste container or a designated hazardous waste bag.
-
-
Labeling and Pickup: Ensure all waste containers are properly labeled according to institutional and regulatory guidelines. Arrange for pickup by the institution's Environmental Health and Safety (EH&S) department.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for handling this compound, from initial preparation to final disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
